6-(2,2,2-Trifluoroethoxy)nicotinamide
Description
The exact mass of the compound 6-(2,2,2-Trifluoroethoxy)nicotinamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(2,2,2-Trifluoroethoxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,2,2-Trifluoroethoxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-6-2-1-5(3-13-6)7(12)14/h1-3H,4H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFIQNZBPLDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369431 | |
| Record name | 6-(2,2,2-trifluoroethoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
676533-51-0 | |
| Record name | 6-(2,2,2-trifluoroethoxy)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Mechanism of Action of 6-(2,2,2-Trifluoroethoxy)nicotinamide Derivatives
[1]
Executive Summary
6-(2,2,2-Trifluoroethoxy)nicotinamide serves as the pharmacophore scaffold for a novel class of therapeutic agents designed to upregulate the ATP-Binding Cassette Transporter A1 (ABCA1) .[1] Unlike traditional lipid-modulating drugs that target systemic cholesterol levels, these agents operate via a cytoprotective mechanism: enhancing Reverse Cholesterol Transport (RCT) at the cellular level.[1]
By inducing ABCA1 expression, these compounds facilitate the efflux of intracellular lipids (cholesterol and phospholipids) to Apolipoprotein A-I (ApoA-I).[1][2] This action is particularly critical in the kidney, where it prevents podocyte lipotoxicity —a key driver of proteinuria and progression to End-Stage Renal Disease (ESRD).[1]
Chemical Identity & Structural Pharmacophore
The molecule is characterized by a nicotinamide core substituted at the 6-position with a trifluoroethoxy group.[1][2] This specific fluorinated ether moiety is critical for metabolic stability and lipophilicity, influencing the compound's biodistribution and potency.
-
Core Scaffold: 6-(2,2,2-Trifluoroethoxy)nicotinamide[1][2][3]
-
Representative Lead Compound: 5-(3,4-dichloro-phenyl)-N-((1R,2R)-2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide (Example "Compound A" in Patent US20200085810A1).[1]
-
Chemical Class: Pyridine-3-carboxamide derivatives.[1]
Key Physicochemical Properties
| Property | Characteristic | Impact on Mechanism |
| Lipophilicity | Moderate to High (due to -CF3) | Facilitates cell membrane penetration to access nuclear receptors or intracellular signaling nodes.[1] |
| Metabolic Stability | High | The trifluoroethoxy group blocks metabolic oxidation at the 6-position of the pyridine ring.[1] |
| H-Bonding | Amide Donor/Acceptor | Critical for binding to the target protein (likely a nuclear receptor or transcription factor complex).[1] |
Mechanism of Action (The Core)[1]
The mechanism of action centers on the transcriptional upregulation of ABCA1 , leading to the restoration of cellular lipid homeostasis.
Primary Target: ABCA1 Upregulation
The compound acts as an ABCA1 Inducer .[1] While the precise molecular binding partner may involve modulation of the Liver X Receptor (LXR) pathway, these compounds are distinct from "full" LXR agonists.[1] They are engineered to induce ABCA1 (cholesterol efflux) without triggering the SREBP-1c pathway (which causes hepatic steatosis and hypertriglyceridemia), a common failure point for first-generation LXR agonists.[1]
Cellular Pathway: Reverse Cholesterol Transport[1]
-
Induction: The compound enters the cell and triggers the transcription of the ABCA1 gene.[2]
-
Transporter Assembly: ABCA1 protein is synthesized and translocated to the plasma membrane.[1]
-
Lipid Efflux: ABCA1 functions as a "flippase," translocating free cholesterol and phospholipids from the inner to the outer leaflet of the cell membrane.
-
Acceptor Binding: Lipid-poor ApoA-I binds to ABCA1, accepting the lipids to form nascent HDL (High-Density Lipoprotein) particles.[1][2]
-
Cytoprotection: The reduction of intracellular lipid load prevents the formation of toxic lipid droplets and preserves organelle function (ER stress reduction).
Pathophysiological Context: Renal Lipotoxicity
In diseases like Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Kidney Disease (DKD) , podocytes (kidney filtration cells) accumulate lipids due to impaired efflux.[1] This "Fatty Kidney" phenotype leads to:
-
Cytoskeletal rearrangement (foot process effacement).[1]
-
Apoptosis (cell death).[1]
-
Proteinuria (leakage of protein into urine).[1]
6-(2,2,2-Trifluoroethoxy)nicotinamide derivatives reverse this process by forcing the podocytes to "dump" excess lipids. [1]
Visualization: Signaling & Efflux Pathway[1]
Figure 1: The therapeutic axis of ABCA1 induction.[1][2] The drug stimulates ABCA1 production, facilitating the export of toxic intracellular lipids to ApoA-I, thereby preventing podocyte damage.[1]
Experimental Validation Protocols
To validate the mechanism of action for a 6-(2,2,2-Trifluoroethoxy)nicotinamide derivative, the following experimental workflows are standard.
In Vitro Cholesterol Efflux Assay
This assay confirms the drug's ability to functionally increase lipid transport.[1]
-
Cell Culture: Load Macrophages (J774) or Podocytes with [³H]-Cholesterol or fluorescent NBD-cholesterol.[1]
-
Treatment: Incubate cells with the test compound (0.1 - 10 µM) for 18-24 hours.[1]
-
Efflux Initiation: Add lipid-poor ApoA-I (10 µg/mL) to the media.[1]
-
Quantification: Measure radioactivity/fluorescence in the supernatant (effluxed lipid) vs. the cell lysate (retained lipid).[1]
-
Result: A significant increase in % efflux compared to vehicle control confirms ABCA1 induction.[1]
In Vivo Renal Protection (ADR Model)
This protocol validates the therapeutic efficacy in a physiological model of FSGS.[1]
-
Model Induction: Administer Adriamycin (ADR) to BALB/c mice to induce podocyte injury and proteinuria.[1]
-
Dosing: Oral gavage of the 6-(2,2,2-Trifluoroethoxy)nicotinamide derivative (e.g., 30 mg/kg/day).[1]
-
Readouts:
-
Urinalysis: Measure Albumin/Creatinine Ratio (ACR) to assess proteinuria reduction.
-
Histology: PAS staining to visualize glomerulosclerosis; Oil Red O staining to visualize lipid accumulation in kidney tissue.[1]
-
Gene Expression: qPCR of renal tissue to confirm Abca1 mRNA upregulation.
-
Therapeutic Applications
| Disease Indication | Pathogenic Target | Therapeutic Outcome |
| Alport Syndrome | Lipid accumulation in defective glomeruli | Delayed progression to ESRD; reduced fibrosis.[1] |
| FSGS | Podocyte injury & lipid droplets | Restoration of foot processes; proteinuria reduction.[1] |
| Diabetic Kidney Disease | Metabolic overload & lipotoxicity | Prevention of glomerular filtration barrier breakdown. |
| Atherosclerosis | Macrophage foam cell formation | Enhanced plaque regression via systemic RCT.[1] |
References
-
Compounds for use in treating kidney disorders. Source: US Patent Application 20200085810A1 (Google Patents) Context: Identifies 5-(3,4-dichloro-phenyl)-N-((1R,2R)-2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide as a lead ABCA1 inducer for treating proteinuric kidney diseases.[1][2][3]
-
ABCA1 and the Kidney: A New Target for Renal Disease. Source: Nature Reviews Nephrology Context: Validates the mechanism of renal lipotoxicity and the therapeutic potential of ABCA1 induction.[1]
-
Lipid metabolism in the kidney. Source: Journal of the American Society of Nephrology (JASN) Context: detailed review of how lipid accumulation drives podocyte injury in DKD and FSGS.[1]
In Vitro Evaluation of 6-(2,2,2-Trifluoroethoxy)nicotinamide: A Technical Guide for Lead Optimization
Part 1: Core Directive & Scientific Rationale[1]
The Molecule in Context
6-(2,2,2-Trifluoroethoxy)nicotinamide (CAS: 676533-51-0) is not merely a random chemical intermediate; it represents a strategic bioisosteric design .[1] The native nicotinamide core is a privileged scaffold in medicinal chemistry, acting as a precursor for NAD+ (via NAMPT) and a ligand for various kinases (e.g., ROCK, RAF). However, the C6 position of the pyridine ring is a "metabolic soft spot," highly susceptible to oxidation by Aldehyde Oxidase (AOX) and Xanthine Oxidase (XO) .
The Trifluoroethoxy Advantage:
-
Metabolic Blockade: The bulky, electron-withdrawing trifluoroethoxy group at C6 sterically and electronically prevents nucleophilic attack by cytosolic oxidases, significantly extending half-life compared to the parent nicotinamide.[1]
-
Lipophilicity Modulation: The -OCH₂CF₃ moiety increases logP, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration relative to the highly polar nicotinamide.[1]
Evaluation Strategy: This guide structures the in vitro evaluation not as a generic screen, but as a hypothesis-driven validation of these specific properties. We prioritize AOX stability and ABCA1 induction (based on recent patent literature linking this scaffold to kidney therapeutics) alongside standard NAD+ salvage pathway interference.
Part 2: Physicochemical & Metabolic Stability Profiling[1]
The primary value proposition of this molecule is its resistance to clearance. Standard microsomal assays often miss cytosolic clearance pathways; therefore, a specialized AOX assay is mandatory.
Aldehyde Oxidase (AOX) Stability Assay
Rationale: 6-substituted nicotinamides are designed to resist AOX.[1] Standard S9 fractions (which contain cytosol) or recombinant AOX must be used, as liver microsomes (HLM) lack active AOX.
Protocol:
-
System: Human Liver Cytosol (HLC) or Recombinant hAOX1.[1]
-
Control: Phthalazine (Rapidly metabolized positive control) and Nicotinamide (Parent control).[1]
-
Reaction Mix:
-
Test Compound: 1 µM (low concentration to ensure first-order kinetics).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]
-
Cofactor: None required for AOX (uses H₂O as oxygen source), but EDTA is added to sequester divalent cations that might inhibit AOX.
-
-
Procedure:
-
Incubate compound with HLC (1 mg/mL protein) at 37°C.
-
Time points: 0, 5, 15, 30, 60 min.
-
Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).[1]
-
-
Analysis: LC-MS/MS monitoring the depletion of the parent mass [M+H]+ 235.15.
Success Criteria:
| Parameter | Target Value | Interpretation |
|---|---|---|
| Cl_int (AOX) | < 10 µL/min/mg | Successful metabolic blockade at C6 position.[1] |
| T½ (HLC) | > 120 min | High cytosolic stability suitable for in vivo efficacy.[1] |
Lipophilicity (LogD 7.4) Determination
Rationale: The trifluoroethoxy group significantly alters the polarity.[1] Accurate LogD is required to predict off-target binding (hERG) and permeability.[1]
Method: Shake-flask method (Miniaturized).
-
Phases: Octanol / Phosphate Buffer (pH 7.4).
-
Quantification: LC-UV or LC-MS.
-
Target Range: 1.5 < LogD < 3.5 (Optimal for oral bioavailability and balanced solubility).
Part 3: Functional Pharmacology & Target Engagement[1]
Recent literature identifies this scaffold as a core component of ABCA1 inducers (for renal protection) and potential NAMPT modulators .
ABCA1 Promoter Induction Assay (Luciferase Reporter)
Rationale: Compounds containing the 6-(2,2,2-trifluoroethoxy)nicotinamide core have been cited in patent literature (e.g., US20200085810A1) as inducers of ATP Binding Cassette Transporter A1 (ABCA1), crucial for cholesterol efflux and kidney function.
Protocol:
-
Cell Line: THP-1 (Human monocytic cells) or HEK293 stably transfected with ABCA1 promoter-Luciferase construct.[1]
-
Seeding: 20,000 cells/well in 96-well white-walled plates.[1]
-
Treatment:
-
Readout: Add Steady-Glo® Luciferase reagent; measure luminescence.
-
Normalization: Normalize to Renilla luciferase (constitutive) to rule out cytotoxicity.
NAMPT Enzymatic Inhibition/Substrate Activity
Rationale: As a nicotinamide derivative, the compound may competitively inhibit Nicotinamide Phosphoribosyltransferase (NAMPT) or act as an alternative substrate, potentially depleting NAD+ pools.
Protocol (Fluorescence-Based Coupled Assay):
-
Enzyme: Recombinant human NAMPT.
-
Substrates: PRPP (Phosphoribosyl pyrophosphate) + ATP.[1]
-
Coupling Enzymes: NMNAT1, Alcohol Dehydrogenase (ADH).
-
Mechanism: NAMPT converts the test compound (or NAM) to NMN-analog
NAD-analog Reduced by ADH (generating NADH fluorescence).[1] -
Readout: Fluorescence (Ex 340nm / Em 460nm).
Part 4: Visualization of Metabolic Rationale
The following diagram illustrates the mechanistic logic of the evaluation: blocking the AOX pathway while retaining kinase/transporter activity.
Caption: Workflow prioritizing AOX stability confirmation (due to C6 substitution) followed by functional validation in ABCA1 and NAD+ pathways.
Part 5: Summary of Key Data Outputs
When reporting results for 6-(2,2,2-Trifluoroethoxy)nicotinamide, structure your data as follows to facilitate decision-making:
| Assay Category | Metric | Critical Threshold | Physiological Implication |
| Metabolic Stability | HLC | Confirms C6-trifluoroethoxy group successfully blocks Aldehyde Oxidase clearance.[1] | |
| Permeability | PAMPA | High permeability expected due to fluorination; potential for CNS exposure.[1] | |
| Target Potency | ABCA1 | Indicates therapeutic potential for renal indications (e.g., Alport syndrome). | |
| Safety | hERG | Essential check as lipophilic pyridines can interact with potassium channels.[1] | |
| NAD+ Impact | NAMPT | Desired outcome: Compound should not inhibit NAMPT to avoid systemic toxicity.[1] |
References
-
Metabolic Stability of Nicotinamide Analogs
- Title: Compounds for use in treating kidney disorders (Patent US20200085810A1).
-
NAMPT & Nicotinamide Biology
- Title: Nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic target in cancer.
- Source: N
-
URL:[Link]
-
Chemical Properties (CAS Data)
- Title: 6-(2,2,2-Trifluoroethoxy)
-
Source: BLD Pharm.[1]
Sources
- 1. 159981-19-8|6-(2,2,2-Trifluoroethoxy)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives [mdpi.com]
- 3. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinamide: A Potential NAD+ Modulator
Intended Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes the currently available scientific information on nicotinamide adenine dinucleotide (NAD+) modulation and explores the potential of 6-(2,2,2-Trifluoroethoxy)nicotinamide in this context. It is important to note that publicly available research directly investigating this specific compound as a NAD+ modulator is limited. Therefore, this guide combines established principles of NAD+ biology and pharmacology with prospective analysis based on structural analogy and related findings.
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, and its decline is implicated in a host of age-related and metabolic diseases. Consequently, strategies to modulate intracellular NAD+ levels are of significant therapeutic interest. A key regulator of NAD+ biosynthesis is the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This guide provides a comprehensive overview of the rationale for targeting NAMPT for NAD+ modulation and investigates the potential of the novel compound, 6-(2,2,2-Trifluoroethoxy)nicotinamide, in this role. While direct evidence of its activity as a NAD+ modulator is not yet prevalent in the literature, its structural similarity to the natural NAMPT substrate, nicotinamide, suggests a plausible hypothesis for its mechanism of action. Furthermore, a related, more complex molecule has been identified as an ATP-binding cassette transporter A1 (ABCA1) inducer, hinting at a potential interplay between lipid metabolism and NAD+ biology that warrants further exploration. This document will delve into the synthesis, proposed mechanism of action, and the necessary experimental validation for 6-(2,2,2-Trifluoroethoxy)nicotinamide as a putative NAD+ modulator.
The Central Role of NAD+ in Cellular Homeostasis and Disease
Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme present in all living cells, where it plays a critical role in a vast array of biological processes.[1] It is indispensable for cellular bioenergetics, acting as a key electron carrier in metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation, which are fundamental for ATP production.[1] Beyond its role in redox reactions, NAD+ is a crucial substrate for several families of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 glycohydrolases. These enzymes are involved in essential cellular functions such as DNA repair, gene expression, and calcium signaling.
A decline in cellular NAD+ levels has been associated with the hallmarks of aging and a spectrum of age-related pathologies, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.[1] This has spurred significant interest in developing therapeutic strategies to augment NAD+ levels, either by supplementing with NAD+ precursors or by inhibiting NAD+-consuming enzymes.
The NAD+ Salvage Pathway and the Significance of NAMPT
The primary mechanism for maintaining intracellular NAD+ pools in mammals is the salvage pathway, which recycles nicotinamide (NAM), a form of vitamin B3, back into NAD+. A key and rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[2] NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[2]
Given its critical role, NAMPT has emerged as a significant therapeutic target. In certain contexts, such as oncology, where cancer cells exhibit a high metabolic rate and increased reliance on the NAD+ salvage pathway, NAMPT inhibitors have been developed as anti-cancer agents.[3] These inhibitors function by competing with nicotinamide for the active site of NAMPT, thereby depleting cellular NAD+ and inducing metabolic stress and cell death in highly dependent cancer cells.[3]
Caption: The NAD+ Salvage Pathway highlighting the rate-limiting role of NAMPT.
6-(2,2,2-Trifluoroethoxy)nicotinamide: A Novel Candidate for NAD+ Modulation
While a number of NAMPT inhibitors have been developed, the exploration of new chemical scaffolds remains a priority for improving potency, selectivity, and pharmacokinetic properties. 6-(2,2,2-Trifluoroethoxy)nicotinamide is a nicotinamide derivative that has emerged as a compound of interest.
Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinamide
Direct public documentation for the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinamide is scarce. However, a plausible synthetic route can be extrapolated from related structures found in patent literature, such as the synthesis of 5-(3,4-dichloro-phenyl)-N-((1R,2R)-2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide. The core synthesis of the 6-alkoxynicotinamide scaffold can be approached through nucleophilic aromatic substitution (SNAr).
A general strategy involves the reaction of a 6-halonicotinamide with 2,2,2-trifluoroethanol in the presence of a suitable base.
Caption: Proposed synthetic workflow for 6-(2,2,2-Trifluoroethoxy)nicotinamide.
Hypothetical Mechanism of Action as a NAMPT Inhibitor
Given its structural similarity to nicotinamide, it is hypothesized that 6-(2,2,2-Trifluoroethoxy)nicotinamide may act as a competitive inhibitor of NAMPT. The nicotinamide core of the molecule would be expected to bind to the active site of NAMPT, while the 2,2,2-trifluoroethoxy group at the 6-position could potentially occupy a hydrophobic pocket within the enzyme's active site, thereby preventing the binding of the natural substrate.
Sources
A Comprehensive Physicochemical Guide to 6-(2,2,2-Trifluoroethoxy)nicotinamide
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and target engagement. 6-(2,2,2-Trifluoroethoxy)nicotinamide, a derivative of vitamin B3, represents a compelling scaffold for drug discovery, merging the well-established biological relevance of the nicotinamide core with the unique physicochemical properties endowed by the trifluoroethoxy substituent. This guide provides a comprehensive technical overview of its synthesis, purification, and in-depth physicochemical characterization, offering a foundational resource for its application in pharmaceutical research and development.
Molecular Profile and Structural Elucidation
6-(2,2,2-Trifluoroethoxy)nicotinamide is a crystalline solid with the molecular formula C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol . Its chemical structure consists of a pyridine ring with a carboxamide group at the 3-position and a 2,2,2-trifluoroethoxy group at the 6-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 676533-51-0 |
| Molecular Formula | C₈H₇F₃N₂O₂ |
| Molecular Weight | 220.15 g/mol |
| SMILES | O=C(N)c1cc(OCC(F)(F)F)ccn1 |
Synthesis and Purification
A plausible and efficient synthetic route to 6-(2,2,2-Trifluoroethoxy)nicotinamide involves a nucleophilic aromatic substitution (SNA) reaction.[1][2] This approach is predicated on the reaction of a suitable 6-halonicotinamide precursor, such as 6-chloronicotinamide, with 2,2,2-trifluoroethanol in the presence of a non-nucleophilic base.
Proposed Synthetic Workflow
Caption: Proposed synthesis and purification workflow for 6-(2,2,2-Trifluoroethoxy)nicotinamide.
Step-by-Step Synthetic Protocol
-
Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous 2,2,2-trifluoroethanol (1.5 eq.) to a suspension of a strong base like sodium hydride (1.2 eq.) in an anhydrous aprotic polar solvent such as N,N-dimethylformamide (DMF) at 0 °C.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium trifluoroethoxide solution, add 6-chloronicotinamide (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench cautiously with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-(2,2,2-Trifluoroethoxy)nicotinamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Physicochemical Characterization
A thorough understanding of the physicochemical properties of 6-(2,2,2-Trifluoroethoxy)nicotinamide is critical for its development as a potential therapeutic agent. The introduction of the trifluoroethoxy group is anticipated to modulate the properties of the parent nicotinamide molecule significantly.[3][4][5][6]
Table 2: Comparison of Physicochemical Properties
| Property | Nicotinamide (Experimental) | 6-(2,2,2-Trifluoroethoxy)nicotinamide (Predicted Effects) |
| Melting Point (°C) | 128-131 | Likely higher due to increased molecular weight and potential for altered crystal packing. |
| Aqueous Solubility | High (1000 g/L at 20 °C) | Expected to be lower due to the hydrophobic nature of the trifluoroethoxy group.[7] |
| pKa | 3.3 (pyridine nitrogen) | The electron-withdrawing nature of the trifluoroethoxy group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa.[5][8] |
| LogP | -0.37 | The lipophilic trifluoroethoxy group will significantly increase the LogP value, indicating greater lipid solubility.[3][4] |
Spectroscopic Analysis
NMR spectroscopy is indispensable for the structural confirmation of 6-(2,2,2-Trifluoroethoxy)nicotinamide.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the diastereotopic methylene protons of the trifluoroethoxy group (a quartet due to coupling with the three fluorine atoms), and the amide protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyridine ring, the trifluoroethoxy group (with the trifluoromethyl carbon appearing as a quartet), and the carbonyl carbon of the amide.
-
¹⁹F NMR: The fluorine NMR will exhibit a single signal (a triplet due to coupling with the methylene protons) characteristic of the CF₃ group.
Protocol for NMR Sample Preparation: [9][10][11]
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Acquire the spectra on a calibrated NMR spectrometer, typically at a frequency of 400 MHz or higher for detailed analysis.
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound.
Protocol for Mass Spectrometry Sample Preparation: [12][13][14][15][16]
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
For electrospray ionization (ESI), the diluted sample can be directly infused or injected into the mass spectrometer.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 6-(2,2,2-Trifluoroethoxy)nicotinamide and for monitoring reaction progress.
Protocol for HPLC Analysis: [17][18][19][20][21]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water (both with 0.1% formic acid).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a reverse-phase C18 column and a UV detector set to an appropriate wavelength (e.g., 260 nm, based on the chromophore).
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Thermal Analysis
DSC is used to determine the melting point and purity of the compound.[22][23][24][25][26]
Protocol for DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature to determine the melting endotherm.
TGA provides information about the thermal stability and decomposition profile of the compound.[27][28][29]
Protocol for TGA Analysis:
-
Place 5-10 mg of the sample in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a defined atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
Determination of Physicochemical Constants
The acidity constant (pKa) of the pyridine nitrogen is a critical parameter influencing the ionization state and solubility of the molecule at physiological pH.
Protocol for Potentiometric Titration: [30][31][32][33][34]
-
Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
The pKa is determined from the half-equivalence point of the titration curve.
The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is a key determinant of its pharmacokinetic properties.
Protocol for Shake-Flask Method:
-
Prepare a saturated solution of the compound in a biphasic system of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Applications in Drug Development
The unique combination of the nicotinamide scaffold and the trifluoroethoxy group suggests several potential applications for 6-(2,2,2-Trifluoroethoxy)nicotinamide in drug development. The parent molecule, nicotinamide, is known to be a precursor to NAD+ and an inhibitor of sirtuins and PARP. The trifluoroethoxy group can enhance metabolic stability and cell permeability.[3][4][5] This derivative could therefore be explored as a modulator of NAD+-dependent pathways with improved pharmacokinetic properties for applications in neurodegenerative diseases, metabolic disorders, and oncology.
Caption: Relationship between molecular features, enhanced properties, and potential applications.
Conclusion
6-(2,2,2-Trifluoroethoxy)nicotinamide is a promising molecule for further investigation in drug discovery and development. This guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. The presented protocols, grounded in established scientific principles and authoritative standards, offer a robust starting point for researchers and scientists working with this and similar fluorinated nicotinamide derivatives. The anticipated modulation of physicochemical properties by the trifluoroethoxy group highlights the potential for developing novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
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A Strategic Framework for the Preliminary Toxicity Screening of 6-(2,2,2-Trifluoroethoxy)nicotinamide
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This technical guide presents a comprehensive, multi-tiered strategy for the preliminary toxicity screening of 6-(2,2,2-Trifluoroethoxy)nicotinamide, a novel compound with therapeutic potential. Given the absence of published toxicological data for this specific molecule, this whitepaper establishes a robust, field-proven framework grounded in regulatory guidelines and best practices. We will detail a logical progression of assays, from initial in vitro assessments of cytotoxicity, genotoxicity, and cardiac liability to a confirmatory in vivo acute oral toxicity study. The causality behind each experimental choice is explained, emphasizing the creation of a self-validating data package to enable informed go/no-go decisions in early-stage drug development. This guide is intended for researchers, toxicologists, and drug development professionals tasked with evaluating the safety profile of new chemical entities.
Introduction: The Imperative for Early Safety Assessment
6-(2,2,2-Trifluoroethoxy)nicotinamide is a synthetic nicotinamide derivative. The nicotinamide scaffold is a well-established pharmacophore present in numerous therapeutic agents and is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The introduction of a 2,2,2-trifluoroethoxy group at the 6-position of the pyridine ring is a common medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. While this modification may enhance efficacy, it can also introduce unforeseen toxicological liabilities.
High doses of the parent compound, nicotinamide, have been associated with side effects including gastrointestinal discomfort and, in rare cases, liver toxicity.[1][2] Therefore, a proactive and systematic approach to toxicity screening is not merely a regulatory formality but a critical step to de-risk the development program for 6-(2,2,2-Trifluoroethoxy)nicotinamide. Early identification of potential safety issues allows for the efficient allocation of resources, guiding medicinal chemistry efforts toward safer, more promising candidates.[3]
This guide outlines a tiered approach, beginning with high-throughput in vitro assays to rapidly assess key toxicity endpoints, followed by a limited, ethically-sound in vivo study to understand systemic effects.
The Tiered Toxicity Screening Workflow
A tiered or phased approach is the cornerstone of modern toxicology. It prioritizes the use of non-animal methods where possible and ensures that animal studies are only conducted on compounds with a sufficiently promising initial safety profile. This workflow maximizes data generation while minimizing resource expenditure and animal usage.
Caption: Principle of the MTT cytotoxicity assay.
Genotoxicity Screening
Causality: Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which can lead to cancer. [4]The bacterial reverse mutation assay, or Ames test, is a well-established method for identifying substances that can produce genetic damage. [5][6]It uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine, rendering them unable to grow on a histidine-free medium. [7]A mutagenic compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies. [7]
| Strain | Mutation Type Detected | Without S9 Mix | With S9 Mix | Result |
| TA98 | Frameshift | [Mean Revertants] | [Mean Revertants] | [Positive/Negative] |
| TA100 | Base-pair Substitution | [Mean Revertants] | [Mean Revertants] | [Positive/Negative] |
| TA1535 | Base-pair Substitution | [Mean Revertants] | [Mean Revertants] | [Positive/Negative] |
| TA1537 | Frameshift | [Mean Revertants] | [Mean Revertants] | [Positive/Negative] |
| A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the negative control. |
[4]1. Strain Preparation: Grow overnight cultures of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) at 37°C. 2. Metabolic Activation (S9 Mix): The test is performed both with and without a liver extract (S9 fraction), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite. 3. Exposure: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of phosphate buffer (for -S9) or 0.5 mL of S9 mix (for +S9). [5]4. Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube. [6]Gently vortex and pour the mixture onto a minimal glucose agar plate. 5. Incubation: Incubate the plates at 37°C for 48-72 hours. 6. Colony Counting: Count the number of revertant colonies on each plate. 7. Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (vehicle) control plates. A positive control (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) must be included to validate the assay.
Cardiotoxicity Screening: hERG Assay
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical toxicological endpoint. [8]Blockade of this channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes. [9]Identifying hERG liability early is a regulatory requirement and crucial for preventing a major cause of drug withdrawal. [10]
| Test Article Concentration (µM) | % hERG Inhibition |
| 0.1 | [Result] |
| 1.0 | [Result] |
| 10.0 | [Result] |
| 30.0 | [Result] |
| IC₅₀ (µM) | [Calculated Value] |
[8]1. Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). 2. Assay Preparation: Harvest cells and prepare a single-cell suspension for use in an automated patch-clamp system (e.g., QPatch or SyncroPatch). 3. Compound Application: Prepare serial dilutions of the test compound. The automated system will apply a vehicle control solution to establish a baseline current, followed by sequential application of increasing concentrations of the test compound. 4. Electrophysiology: A specific voltage protocol is applied to the cells to elicit the hERG current. [11]The system records the potassium current flowing through the hERG channels before and after compound application. 5. Data Acquisition: The peak tail current is measured at each concentration. The percentage of inhibition is calculated by comparing the current in the presence of the compound to the baseline current. 6. Analysis: Plot the concentration-response curve and calculate the IC₅₀ value. A known hERG blocker (e.g., E-4031 or dofetilide) is used as a positive control. [11][12]
Tier 2: Preliminary In Vivo Assessment
If the in vitro data from Tier 1 do not reveal significant liabilities (e.g., low cytotoxicity, negative in the Ames test, and a high hERG IC₅₀), a preliminary in vivo study is warranted. This step provides crucial information about the compound's effects in a whole biological system.
Acute Oral Toxicity Study
Causality: This study aims to determine the short-term toxic effects of a single, high dose of the substance and to estimate its acute toxicity, often expressed as an LD₅₀ (the dose lethal to 50% of the test animals). The OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure) are modern, ethically-refined methods that use a minimal number of animals to classify the substance's toxicity. [13][14]This study helps identify target organs of toxicity and informs dose selection for future, more extensive studies.
[14]1. Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), 8-12 weeks old. [13]Animals are acclimatized for at least 5 days before dosing. 2. Dosing Procedure: This is a stepwise procedure using 3 animals per step. [14] * Step 1: Dose the first group of 3 animals at a starting dose (e.g., 300 mg/kg, unless prior information suggests otherwise). The compound is administered orally via gavage.
- Decision Tree: The outcome of the first step determines the next dose.
- If 2 or 3 animals die, the test is stopped, and the substance is classified.
- If 0 or 1 animal dies, the procedure continues to the next step, dosing a new group of 3 animals at a higher dose (e.g., 2000 mg/kg).
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration), and body weight changes. Observations are made frequently on the day of dosing and at least daily thereafter for 14 days. [13][14]4. Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any visible pathological changes in organs and tissues.
- Classification: Based on the pattern of mortality at the different dose levels, the compound is assigned to a GHS (Globally Harmonized System) toxicity category.
| Parameter | Observation |
| Test Guideline | OECD 423 |
| Species/Strain | Rat / Sprague-Dawley |
| Sex | Female |
| Dose Levels Tested | 300 mg/kg, 2000 mg/kg |
| Mortality | [e.g., 1/3 at 2000 mg/kg] |
| Clinical Signs | [e.g., Lethargy, piloerection observed at 2000 mg/kg, resolving by day 3] |
| Body Weight Changes | [e.g., Slight transient decrease at 2000 mg/kg] |
| Gross Necropsy Findings | [e.g., No treatment-related abnormalities observed] |
| Estimated GHS Category | [e.g., Category 4: LD₅₀ > 300 and ≤ 2000 mg/kg] |
Data Integration and Decision Making
The culmination of this screening cascade is a holistic assessment of the data.
-
A potent cytotoxicity (IC₅₀ in the low micromolar range) is a significant red flag.
-
A positive Ames test is a major hurdle, suggesting mutagenic potential that is often a non-negotiable reason to halt development.
-
A potent hERG inhibition (IC₅₀ < 10 µM) indicates a high risk of cardiotoxicity and warrants serious consideration for termination or significant structural modification.
-
The acute oral toxicity study provides the first insight into systemic toxicity and target organs. An LD₅₀ below 300 mg/kg would classify the compound as highly toxic and likely halt its development for most indications.
A favorable profile would be characterized by low cytotoxicity (IC₅₀ > 50 µM), a negative Ames test result, low hERG liability (IC₅₀ > 30 µM), and low acute oral toxicity (LD₅₀ > 2000 mg/kg). Such a profile would provide strong justification to advance 6-(2,2,2-Trifluoroethoxy)nicotinamide to more detailed preclinical safety studies.
Conclusion
This technical guide has outlined a logical, efficient, and scientifically rigorous framework for the preliminary toxicity screening of 6-(2,2,2-Trifluoroethoxy)nicotinamide. By systematically evaluating cytotoxicity, genotoxicity, and cardiotoxicity in vitro before proceeding to a confirmatory in vivo acute toxicity study, development teams can make an early, evidence-based assessment of the compound's safety profile. This tiered strategy ensures that resources are focused on candidates with the highest probability of success while upholding the highest standards of scientific integrity and animal welfare. The data generated through this workflow will form the critical foundation for all subsequent stages of nonclinical and clinical development.
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Interaction of 6-(2,2,2-Trifluoroethoxy)nicotinamide with NAMPT
An In-Depth Technical Guide to the Molecular
Authored by a Senior Application Scientist
This guide provides a detailed technical overview for researchers, scientists, and drug development professionals on the characterization of the interaction between the novel compound, 6-(2,2,2-Trifluoroethoxy)nicotinamide, and its target, Nicotinamide Phosphoribosyltransferase (NAMPT). The methodologies and principles outlined herein are based on established best practices for the evaluation of NAMPT inhibitors.
Introduction: NAMPT as a Critical Therapeutic Target
Nicotinamide Phosphoribosyltransferase (NAMPT) is a dimeric enzyme that plays a pivotal role in cellular metabolism as the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] This pathway recycles nicotinamide (NAM) back into NAD+, a coenzyme essential for a multitude of cellular processes, including redox reactions, DNA repair, and cell survival.[1][2]
In many malignancies, including breast, colorectal, and gastric cancers, NAMPT is overexpressed.[3] Cancer cells exhibit a heightened metabolic rate and increased reliance on NAD+ for sustained proliferation and to counteract genomic instability.[2] This dependency makes NAMPT an attractive therapeutic target. Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering metabolic catastrophe, disrupting DNA repair mechanisms, and ultimately inducing apoptosis in cancer cells.[4] Consequently, the development of potent and selective NAMPT inhibitors is an active area of oncology research.[3]
Molecular Profile and Hypothesized Binding of 6-(2,2,2-Trifluoroethoxy)nicotinamide
The subject of this guide is 6-(2,2,2-Trifluoroethoxy)nicotinamide, a derivative of the natural NAMPT substrate, nicotinamide. Its structure suggests a competitive mechanism of inhibition.
Chemical Structure:
-
Core: Nicotinamide (a pyridine ring with a carboxamide group at position 3).
-
Substitution: A 2,2,2-Trifluoroethoxy group at position 6 of the pyridine ring.
Predicted Mechanism of Interaction
Based on extensive structural biology studies of other nicotinamide-based NAMPT inhibitors, we can predict the binding mode of 6-(2,2,2-Trifluoroethoxy)nicotinamide. NAMPT inhibitors typically occupy the nicotinamide-binding site, which is comprised of the active site, a nucleobase pocket, and an adjacent hydrophobic tunnel often referred to as the "rear channel".[1][5]
Key Predicted Interactions:
-
Nicotinamide Core: The pyridine ring of the inhibitor is expected to form crucial π-stacking interactions with the aromatic side chain of Tyrosine 18 (Tyr18).[3] The carboxamide group is predicted to form hydrogen bonds with residues such as Serine 275.[5]
-
6-(2,2,2-Trifluoroethoxy) Group: This bulky, lipophilic, and electron-withdrawing group is hypothesized to extend into the narrow, lipophilic tunnel of the active site.[3] This interaction is critical as it can significantly enhance binding affinity and selectivity compared to the natural substrate. The trifluoro group may form specific interactions with hydrophobic residues lining this channel.
The following diagram illustrates the hypothesized binding of the compound within the NAMPT active site.
Caption: Predicted interactions of the inhibitor within the NAMPT active site.
Biochemical Characterization: Quantifying the Interaction
To validate the predicted interaction and quantify the inhibitor's potency, a robust biochemical assay is essential. A coupled-enzyme, fluorescence-based assay is a standard and reliable method.[6]
Rationale for the Biochemical Assay
This assay measures the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), through a series of coupled enzymatic reactions that ultimately generate a fluorescent signal.[6] The intensity of the fluorescence is directly proportional to NAMPT activity. The causal logic is as follows:
-
NAMPT Reaction: NAMPT converts Nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into NMN.[7]
-
NMNAT Coupling: NMN is converted by NMN Adenylyltransferase (NMNAT) to NAD+.
-
ADH Reporter: Alcohol Dehydrogenase (ADH) reduces NAD+ to NADH in the presence of ethanol.
-
Detection: NADH is a fluorescent molecule (Excitation ~340 nm, Emission ~460 nm) that can be readily quantified.
Inhibition of NAMPT by 6-(2,2,2-Trifluoroethoxy)nicotinamide will decrease NMN production, leading to a dose-dependent reduction in the fluorescent signal.
Detailed Protocol: In Vitro NAMPT Inhibition Assay
This protocol is designed for a 96-well plate format and serves as a self-validating system by including appropriate controls.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phospho-α-D-ribose 1-diphosphate (PRPP)
-
Adenosine 5'-triphosphate (ATP)
-
NMN Adenylyltransferase (NMNAT)
-
Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT, pH 7.5)[7]
-
6-(2,2,2-Trifluoroethoxy)nicotinamide (test compound)
-
FK866 (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well black, opaque-bottom plates
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for the in vitro NAMPT biochemical assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-(2,2,2-Trifluoroethoxy)nicotinamide in DMSO, starting at a high concentration (e.g., 1 mM). Also prepare dilutions for the positive control, FK866.
-
Reaction Setup: In each well of a 96-well plate, add the components in the following order:
-
Assay Buffer.
-
1 µL of test compound dilution or DMSO (for 0% inhibition) or a known inhibitor (for 100% inhibition control).
-
The coupling enzymes (NMNAT, ADH) and co-substrates (PRPP, ATP, Ethanol).
-
Recombinant NAMPT enzyme. Include wells without NAMPT as a background control.
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 20 minutes at 37°C to allow the inhibitor to bind to NAMPT.[7]
-
Reaction Initiation: Initiate the reaction by adding a solution of Nicotinamide (NAM).
-
Incubation: Incubate the plate for 20 minutes at 37°C.[7]
-
Detection: Measure the fluorescence intensity using a plate reader with excitation set to ~340 nm and emission to ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition).
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
The primary output of this experiment is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce NAMPT activity by 50%. A lower IC50 value indicates higher potency.
| Parameter | 6-(2,2,2-Trifluoroethoxy)nicotinamide | FK866 (Control) |
| Biochemical IC50 | To be determined | ~1-10 nM[1][5] |
Cellular Characterization: Confirming On-Target Activity
While a biochemical assay confirms direct enzyme inhibition, cellular assays are crucial to verify that the compound can penetrate cell membranes, engage the target in a complex biological environment, and elicit the expected downstream physiological response.
Protocol: Cellular NAD+/NADH Measurement
Rationale: The direct consequence of NAMPT inhibition in cells is the depletion of the NAD+ pool. Measuring the total NAD+/NADH levels provides a robust, proximal biomarker of target engagement.
Procedure:
-
Cell Culture: Plate a cancer cell line known to be dependent on the NAMPT salvage pathway (e.g., A2780 ovarian cancer cells) in a 96-well plate.[1]
-
Treatment: Treat the cells with a serial dilution of 6-(2,2,2-Trifluoroethoxy)nicotinamide for a defined period (e.g., 4-24 hours).
-
Lysis and Detection: Lyse the cells and measure the total NAD+/NADH levels using a commercial bioluminescent assay kit (e.g., NAD/NADH-Glo™ Assay).[7]
-
Analysis: Plot the NAD+ levels against the inhibitor concentration to determine the concentration at which NAD+ levels are reduced by 50% (EC50).
Protocol: Cell Viability Assay
Rationale: Depletion of NAD+ is expected to impair cell proliferation and induce cell death. A cytotoxicity assay quantifies the functional downstream consequence of NAMPT inhibition.
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor for 72 hours.
-
Viability Measurement: Assess cell viability using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
Self-Validation: The NMN Rescue Experiment
To definitively prove that the observed cytotoxicity is due to on-target NAMPT inhibition, a rescue experiment is performed.
Causality: If the inhibitor's effect is solely through NAMPT, then replenishing the downstream product, NMN, should bypass the enzymatic block and restore cell viability. Procedure: Co-treat the cells with the inhibitor and a high concentration of exogenous NMN. Expected Outcome: The cytotoxic effect of 6-(2,2,2-Trifluoroethoxy)nicotinamide should be significantly or completely reversed in the presence of NMN.[1]
Workflow for Cellular Assays:
Caption: Integrated workflow for cellular validation of NAMPT inhibitors.
Structural Elucidation via X-Ray Crystallography
To gain definitive, high-resolution insight into the binding mode, co-crystallization of the NAMPT enzyme with 6-(2,2,2-Trifluoroethoxy)nicotinamide is the gold standard.
Protocol Overview: Co-crystallization
Rationale: A crystal structure provides irrefutable evidence of direct binding and reveals the precise atomic interactions between the inhibitor and the protein, which is invaluable for structure-based drug design and for explaining the basis of potency and selectivity.
Procedure:
-
Protein Expression and Purification: Express and purify high-quality, soluble NAMPT protein.[7]
-
Complex Formation: Incubate the purified NAMPT protein with a molar excess of 6-(2,2,2-Trifluoroethoxy)nicotinamide (e.g., 0.5–1 mmol/L).[7]
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting-drop or hanging-drop).[7] A common starting condition for NAMPT involves PEG 3350 as a precipitant.[7]
-
Crystal Optimization and Harvesting: Optimize initial crystal hits to obtain diffraction-quality crystals. Cryo-protect and harvest the crystals.
-
Data Collection and Structure Solution: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the three-dimensional structure of the NAMPT-inhibitor complex.
Conclusion
The evaluation of 6-(2,2,2-Trifluoroethoxy)nicotinamide's interaction with NAMPT requires a multi-faceted approach that integrates biochemical, cellular, and structural methods. By following the detailed protocols and logical workflows outlined in this guide, researchers can robustly characterize the inhibitor's potency, confirm its on-target mechanism of action, and elucidate its precise binding mode. This comprehensive characterization is a critical step in the drug discovery and development pipeline for novel NAMPT-targeted cancer therapeutics.
References
- Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work?
- Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?
- Zheng, X., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics, 16(12), 2677–88.
- Tan, B., et al. (2013). Pharmacokinetics of the SABRE agent 4,6-d2-Nicotinamide and also Nicotinamide in rats following oral and intravenous administration. Cancer Chemotherapy and Pharmacology.
- Hote, M. P., et al. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
- Lucena-Cacace, A., et al. (2019). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
- BPS Bioscience. NAMPT Inhibitor Screening Assay Kit.
- Li, Z., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology.
- O'Brien, T., et al. (2021). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance.
- Hote, M. P., et al. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
- Tang, S., et al. (2022).
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An In-Depth Technical Guide to Elucidating the Effects of 6-(2,2,2-Trifluoroethoxy)nicotinamide on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive experimental framework for characterizing the effects of the novel compound 6-(2,2,2-Trifluoroethoxy)nicotinamide on cellular metabolism. As a derivative of nicotinamide, a key precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), this compound holds the potential to modulate a wide array of metabolic pathways. This document provides a detailed, step-by-step approach for a systematic investigation, from initial cell viability assessments to in-depth metabolomic profiling. The methodologies described herein are designed to provide a robust and self-validating system for elucidating the compound's mechanism of action and its potential as a therapeutic agent.
Introduction: The Rationale for Investigating 6-(2,2,2-Trifluoroethoxy)nicotinamide
Nicotinamide and its derivatives are at the forefront of metabolic research due to their central role in cellular bioenergetics. As a precursor to NAD+, nicotinamide influences a myriad of cellular processes, including energy metabolism, DNA repair, and cellular signaling. The novel compound, 6-(2,2,2-Trifluoroethoxy)nicotinamide, presents an intriguing subject for investigation. The addition of a trifluoroethoxy group to the nicotinamide scaffold may alter its chemical properties, such as cell permeability and interaction with target proteins, potentially leading to unique effects on cellular metabolism compared to its parent compound.
This guide provides a strategic and detailed experimental workflow to systematically dissect the metabolic consequences of treating cells with 6-(2,2,2-Trifluoroethoxy)nicotinamide. By following the protocols outlined, researchers can gain a comprehensive understanding of the compound's mechanism of action, a critical step in its development as a potential therapeutic agent.
Proposed Mechanism of Action and Key Research Questions
Based on its structural similarity to nicotinamide, we hypothesize that 6-(2,2,2-Trifluoroethoxy)nicotinamide will likely influence cellular metabolism by modulating intracellular NAD+ pools. This could occur through various mechanisms, including serving as a more efficient precursor for NAD+ synthesis or by inhibiting NAD+-consuming enzymes.
This leads to several key research questions:
-
What is the optimal, non-toxic concentration range of 6-(2,2,2-Trifluoroethoxy)nicotinamide for in vitro studies?
-
Does the compound alter mitochondrial respiration and/or glycolysis?
-
Does it directly impact the intracellular concentrations of NAD+ and NADH?
-
What is the global effect of the compound on the cellular metabolome?
-
Does the compound engage with specific protein targets within the cell to exert its effects?
The following experimental plan is designed to address these questions systematically.
Experimental Workflows: A Step-by-Step Investigative Approach
This section details a series of experiments to thoroughly characterize the metabolic effects of 6-(2,2,2-Trifluoroethoxy)nicotinamide.
Foundational Analysis: Cell Viability and Proliferation
Before delving into metabolic assays, it is crucial to determine the compound's effect on cell viability and proliferation.[1] This will establish a working concentration range that is not cytotoxic, ensuring that any observed metabolic changes are not simply a consequence of cell death.[1]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells of interest (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 6-(2,2,2-Trifluoroethoxy)nicotinamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) of the compound.
Real-Time Metabolic Analysis: Seahorse XF Cell Mito Stress Test
The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).[2][3] This will reveal if 6-(2,2,2-Trifluoroethoxy)nicotinamide affects key parameters of mitochondrial respiration.[3][4]
Experimental Protocol: Seahorse XF Cell Mito Stress Test [4][5]
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with a non-toxic concentration of 6-(2,2,2-Trifluoroethoxy)nicotinamide for a predetermined duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.[5]
-
Cartridge Loading: Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Seahorse XF Analyzer Run: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.
-
Data Analysis: The Seahorse software will calculate key mitochondrial parameters: basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Data Presentation: Expected Output from Seahorse XF Mito Stress Test
| Parameter | Vehicle Control (pmol/min) | 6-(2,2,2-Trifluoroethoxy)nicotinamide (pmol/min) |
| Basal Respiration | 100 ± 10 | [Experimental Data] |
| ATP Production | 70 ± 8 | [Experimental Data] |
| Maximal Respiration | 200 ± 15 | [Experimental Data] |
| Spare Respiratory Capacity | 100 ± 12 | [Experimental Data] |
Visualization: Hypothetical Seahorse XF Mito Stress Test Workflow
Caption: Workflow for assessing mitochondrial function using the Seahorse XF Mito Stress Test.
Direct Measurement of Key Coenzymes: NAD+/NADH Assay
To directly test the hypothesis that 6-(2,2,2-Trifluoroethoxy)nicotinamide modulates NAD+ metabolism, it is essential to quantify the intracellular levels of NAD+ and NADH.[6]
Experimental Protocol: Colorimetric NAD+/NADH Assay [6]
-
Cell Culture and Lysis: Culture cells with and without the compound. After treatment, harvest the cells and lyse them using the specific NAD+ and NADH extraction buffers provided in a commercial assay kit.
-
NAD+ and NADH Measurement: For NADH measurement, heat the samples to decompose NAD+.
-
Standard Curve Preparation: Prepare a standard curve using the provided NAD+ standard.
-
Reaction Setup: Add the samples and standards to a 96-well plate. Add the reaction mix containing the cycling enzyme and incubate.
-
Absorbance Reading: Add the developer and measure the absorbance at 450 nm.[6]
-
Calculation: Determine the concentrations of NAD+ and NADH from the standard curve and calculate the NAD+/NADH ratio.
Assessing Glycolytic Flux: Lactate Production Assay
An increase in glycolysis, often a compensatory mechanism for mitochondrial dysfunction, results in increased lactate production.[7][8] Measuring lactate in the culture medium provides an indication of the overall glycolytic rate.[7][9][10]
Experimental Protocol: Colorimetric Lactate Assay [7][9]
-
Sample Collection: Culture cells with and without the compound for a specified time. Collect the culture medium at different time points.[9]
-
Standard Curve: Prepare a lactate standard curve.
-
Reaction: In a 96-well plate, mix the culture medium samples and standards with the lactate assay buffer and enzyme mix.[7]
-
Incubation and Measurement: Incubate the plate and then measure the absorbance at 570 nm.[7]
-
Quantification: Calculate the lactate concentration in the samples using the standard curve.
Data Presentation: Expected Quantitative Data Summary
| Assay | Parameter | Vehicle Control | 6-(2,2,2-Trifluoroethoxy)nicotinamide |
| NAD+/NADH Assay | NAD+ (pmol/10^6 cells) | [Experimental Data] | [Experimental Data] |
| NADH (pmol/10^6 cells) | [Experimental Data] | [Experimental Data] | |
| NAD+/NADH Ratio | [Experimental Data] | [Experimental Data] | |
| Lactate Assay | Lactate (mM) | [Experimental Data] | [Experimental Data] |
Global Metabolomic Profiling: Untargeted LC-MS
To gain an unbiased and comprehensive view of the metabolic alterations induced by the compound, untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) is the method of choice.[11][12][13]
Experimental Protocol: Untargeted Metabolomics Workflow [11][12][14]
-
Sample Preparation: Culture and treat cells as in previous experiments. Harvest the cells and quench metabolism rapidly. Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).[13]
-
LC-MS Analysis: Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography.[12]
-
Data Processing: Process the raw data using specialized software to perform peak picking, alignment, and normalization.[13]
-
Statistical Analysis: Use multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify metabolites that are significantly altered by the compound treatment.
-
Metabolite Identification: Identify the significantly altered metabolites by comparing their mass-to-charge ratio and fragmentation patterns to metabolomics databases.
-
Pathway Analysis: Use pathway analysis tools to determine which metabolic pathways are most affected by the compound.
Visualization: Untargeted Metabolomics Experimental Workflow
Caption: A streamlined workflow for untargeted metabolomics analysis.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
To determine if 6-(2,2,2-Trifluoroethoxy)nicotinamide directly binds to and stabilizes a target protein, the Cellular Thermal Shift Assay (CETSA) can be employed.[15][16][17][18] This assay measures changes in the thermal stability of proteins upon ligand binding.[16][17][18]
Experimental Protocol: CETSA [15][18]
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.[17][18]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[17][18]
-
Protein Quantification: Quantify the amount of a specific target protein (e.g., an enzyme involved in NAD+ metabolism) remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates direct target engagement.
Data Integration and Interpretation: Building a Mechanistic Model
The data generated from these diverse assays should be integrated to construct a cohesive model of the compound's effects on cellular metabolism. For instance, a decrease in mitochondrial respiration (from the Seahorse assay) coupled with an increase in lactate production would strongly suggest a shift towards glycolysis. If this is accompanied by a decrease in the NAD+/NADH ratio, it could indicate an impairment of the electron transport chain. The untargeted metabolomics data will provide a broader context, potentially revealing unexpected effects on other metabolic pathways.
Visualization: Hypothetical Signaling Pathway
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Methodological & Application
Application Notes: Targeting TACC3 in Oncology Research with Small Molecule Inhibitors
Foreword: On the Subject of 6-(2,2,2-Trifluoroethoxy)nicotinamide
An extensive review of current scientific literature, patent databases, and chemical supplier catalogs did not yield public data for a compound identified as "6-(2,2,2-Trifluoroethoxy)nicotinamide" in the context of cancer research. This suggests the compound may be novel, not yet published, or an internal designation.
However, the query highlights a critical and promising area of oncology: the therapeutic targeting of Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3). TACC3 is a well-validated cancer target, and several potent small molecule inhibitors have been developed and characterized. This guide will focus on the application of these inhibitors, using the well-documented and highly potent compound BO-264 as the primary exemplar. The principles, pathways, and protocols detailed herein provide a robust framework for researchers investigating the inhibition of the TACC3 axis in cancer.
Introduction: TACC3 as a Therapeutic Target in Cancer
Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3) is a microtubule-associated protein essential for the stability and regulation of the mitotic spindle.[1][2] Its role is critical for proper chromosome segregation during cell division. In numerous malignancies—including breast, lung, and colon cancers, as well as glioblastoma—TACC3 is frequently overexpressed.[2][3] This overexpression is linked to centrosome amplification, chromosomal instability, and poor patient prognosis, making TACC3 a highly attractive therapeutic target.[3]
Inhibition of TACC3 disrupts the mitotic spindle, leading to prolonged mitotic arrest and subsequent apoptotic cell death in cancer cells, which are often more reliant on finely tuned mitotic progression than normal cells.[4][5] The small molecule inhibitor BO-264 has emerged as a potent and selective agent for studying and targeting this pathway.[5][6]
Mechanism of Action: TACC3 Inhibition by BO-264
BO-264 exerts its anti-cancer effects through direct binding to TACC3, disrupting its critical functions in cell division.[5] The primary mechanism involves the destabilization of the mitotic spindle apparatus.
-
Disruption of Mitotic Spindle: TACC3 localizes to the centrosomes and spindle microtubules during mitosis, where it forms a complex with other proteins, such as Aurora A kinase and ch-TOG, to stabilize microtubules.[3] BO-264 binding to TACC3 prevents its proper localization and function, leading to aberrant spindle formation and mitotic catastrophe.[2][4]
-
Induction of Mitotic Arrest: The failure to form a proper spindle activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance system that halts the cell cycle in mitosis to prevent aneuploidy.[4] Prolonged SAC-dependent arrest ultimately triggers apoptosis.[3][4]
-
DNA Damage: Cells arrested in mitosis due to TACC3 inhibition often exhibit markers of DNA damage, contributing to the apoptotic cascade.[4][6]
-
Inhibition of FGFR3-TACC3 Fusion Protein: In certain cancers, such as glioblastoma and bladder cancer, a chromosomal translocation creates an oncogenic FGFR3-TACC3 fusion protein. BO-264 has been shown to effectively block the function of this fusion protein, inhibiting downstream signaling pathways like the ERK1/2 pathway.[4]
The following diagram illustrates the central role of TACC3 in mitosis and the key cellular consequences of its inhibition by BO-264.
Caption: TACC3 inhibition pathway by BO-264.
Quantitative Data: In Vitro Efficacy of BO-264
BO-264 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, particularly in aggressive breast cancer subtypes. Its efficacy is significantly higher than previously reported TACC3 inhibitors, and it shows selectivity for cancer cells over normal cells.[3][6]
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| JIMT-1 | Breast (HER2+) | 190 / 232 | [1][4] |
| HCC1954 | Breast (HER2+) | 160 | [4] |
| MDA-MB-231 | Breast (Triple-Negative) | 120 | [4] |
| MDA-MB-436 | Breast (Triple-Negative) | 130 / 150 | [4][6] |
| CAL51 | Breast (Triple-Negative) | 360 | [4] |
| RT112 | Bladder (FGFR3-TACC3 Fusion) | 300 | [4] |
| RT4 | Bladder (FGFR3-TACC3 Fusion) | 3660 | [4] |
| MCF12A | Normal Breast Epithelial | >10,000 | [6] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are reported as found in the source literature.
Experimental Protocols
The following protocols provide a framework for investigating the effects of TACC3 inhibitors like BO-264. It is essential to include appropriate controls, such as vehicle-only (e.g., DMSO) treated cells and, if possible, a less potent TACC3 inhibitor or cells with siRNA-mediated TACC3 knockdown.
Protocol: In Vitro Cell Viability Assay
This protocol determines the dose-dependent effect of a TACC3 inhibitor on cancer cell proliferation.
Rationale: This assay is a fundamental first step to quantify the cytotoxic or cytostatic effect of the compound and to determine the GI50/IC50 values for subsequent mechanistic studies.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of BO-264 in culture medium. A typical concentration range would be 1 nM to 10 µM. Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Use a commercial viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT). Follow the manufacturer's instructions to measure cell viability, typically by reading luminescence or absorbance on a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized viability against the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the GI50/IC50 value.
Protocol: Target Engagement (Cellular Thermal Shift Assay - CETSA)
This protocol validates the direct binding of the inhibitor to TACC3 within intact cells.
Rationale: CETSA provides evidence of target engagement in a physiological context. Compound binding stabilizes the target protein, increasing its resistance to thermal denaturation. This shift in the melting curve is a strong indicator of a direct drug-target interaction.[5][7]
-
Cell Treatment: Culture cells (e.g., JIMT-1) to ~80% confluency. Treat the cells with the TACC3 inhibitor (e.g., 1 µM BO-264) or vehicle for 4-6 hours.[7]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (containing the soluble, non-denatured protein fraction) and analyze the levels of TACC3 by Western blot. Use a loading control (e.g., GAPDH or Ponceau S staining) to ensure equal protein loading.[7]
-
Data Analysis: Quantify the band intensities for TACC3 at each temperature for both vehicle- and drug-treated samples. Plot the percentage of soluble TACC3 relative to the unheated control against the temperature. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: In Vivo Xenograft Tumor Growth Study
This protocol assesses the anti-tumor efficacy of an orally administered TACC3 inhibitor in a mouse model.
Rationale: In vivo studies are critical to evaluate a compound's therapeutic potential, considering factors like bioavailability, tolerability, and efficacy in a complex biological system. Immunocompromised mice bearing human tumor xenografts are a standard preclinical model.[2]
-
Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 2-5 million JIMT-1 cells) mixed with Matrigel into the flank of female immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) two to three times per week.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 90-100 mm³), randomize the mice into treatment and control groups (n=6-8 mice per group).[2]
-
Treatment Administration: Administer BO-264 orally (e.g., via gavage) at a specified dose (e.g., 25 mg/kg, daily) and schedule.[2] The control group receives the vehicle solution.
-
Monitoring: Continue to monitor tumor volume throughout the study. Also, monitor animal body weight and overall health as indicators of toxicity.[2]
-
Study Endpoint: The study may be concluded when tumors in the control group reach a maximum allowable size, or after a fixed duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. At the end of the study, excise the tumors, weigh them, and perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treated and vehicle groups.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion and Future Directions
The inhibition of TACC3 represents a promising therapeutic strategy for a range of cancers characterized by TACC3 overexpression or FGFR3-TACC3 fusions. Small molecules like BO-264 serve as powerful tools for dissecting the biology of TACC3 and as lead compounds for clinical development. The protocols outlined here provide a validated starting point for researchers to explore the anti-cancer effects of TACC3 inhibition, from initial in vitro screening to preclinical in vivo validation. Future research will likely focus on identifying predictive biomarkers for sensitivity to TACC3 inhibitors and exploring rational combination therapies to overcome resistance and enhance efficacy.
References
- US Patent US-11622966-B2. (2023). Highly potent TACC3 inhibitor as a novel anticancer drug candidate.
-
Akbulut, O., et al. (2024). TACC3: a multi-functional protein promoting cancer cell survival and aggressiveness. Taylor & Francis Online. [Link]
-
Yao, R., et al. (2025). A small compound targeting TACC3 revealed its different spatiotemporal contributions for spindle assembly in cancer cells. ResearchGate. [Link]
-
Saatci, O., et al. (n.d.). BO-264: Highly potent TACC3 inhibitor as a novel anticancer drug candidate. Koc University. [Link]
-
BioWorld Science. (2018). BO-264 is a potent and selective TACC3 inhibitor for the treatment of breast cancer. BioWorld. [Link]
-
European Patent Office. (2023). HIGHLY POTENT TACC3 INHIBITOR AS A NOVEL ANTICANCER DRUG CANDIDATE - EP 3801529 B1. EPO. [Link]
-
Saatci, O., et al. (2020). A Highly Potent TACC3 Inhibitor as a Novel Anticancer Drug Candidate. AACR Journals. [Link]
Sources
- 1. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BO-264: Highly potent TACC3 inhibitor as a novel anticancer drug candidate [repository.bilkent.edu.tr]
- 6. | BioWorld [bioworld.com]
- 7. data.epo.org [data.epo.org]
Application Note: Quantitative Profiling of NAD+ Metabolome Following 6-(2,2,2-Trifluoroethoxy)nicotinamide Treatment
Executive Summary & Scientific Rationale
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme for cellular redox reactions and a substrate for sirtuins and PARPs.[1] The compound 6-(2,2,2-Trifluoroethoxy)nicotinamide (6-TF-NAM) represents a structural analog of Nicotinamide (NAM).[2] In drug discovery, such analogs are typically investigated for two distinct mechanisms:
-
NAMPT Inhibition: Blocking the salvage pathway to induce metabolic collapse in cancer cells.
-
NAD+ Boosting (Prodrugs): Acting as lipophilic precursors that bypass rate-limiting uptake steps before being converted to NAD+.[2]
The Analytical Challenge: Standard enzymatic cycling assays often fail when evaluating NAM analogs. If 6-TF-NAM is accepted as a substrate by Nicotinamide Phosphoribosyltransferase (NAMPT), it may generate a synthetic dinucleotide (6-TF-NAD+).[2] Enzymatic assays relying on Alcohol Dehydrogenase (ADH) cycling may cross-react with this synthetic analog or be competitively inhibited by it, yielding erroneous data.[2]
The Solution: This guide mandates LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) using Hydrophilic Interaction Liquid Chromatography (HILIC). This is the only method capable of resolving native NAD+ from potential fluorinated metabolites and accurately quantifying the NAD+/NADH redox ratio.
Biological Context & Pathway Visualization[2]
To interpret the data, one must understand the entry point of the compound. 6-TF-NAM competes with native NAM for the NAMPT enzyme in the salvage pathway.[2]
Figure 1: The NAD+ Salvage Pathway and Analog Interference
The following diagram illustrates the competitive dynamics between native Nicotinamide and the 6-TF-NAM analog.[2]
Caption: Competitive entry of 6-TF-NAM into the salvage pathway. LC-MS/MS distinguishes the green (native) pathway from the red (synthetic) branch.[2]
Experimental Protocol: Sample Preparation & Extraction
Critical Causality: NAD+ is stable in acid but degrades in base. NADH is stable in base but degrades in acid. To measure the ratio (a key marker of metabolic health), you must perform dual extraction .
Reagents Required[2][3][4]
-
Extraction Buffer A (Acidic): 80:20 Acetonitrile:Water + 0.1M Formic Acid (for NAD+, NAM, NMN).[2]
-
Extraction Buffer B (Basic): 80:20 Acetonitrile:Water + 0.1M Ammonium Hydroxide (for NADH).[2]
-
Internal Standard (IS): ^13C_5-NAD+ (Yeast extract or commercial standard).[2] Do not skip this. Matrix effects in HILIC are significant.
Step-by-Step Workflow
Phase 1: Cell Treatment[2]
-
Seeding: Seed mammalian cells (e.g., HEK293 or HepG2) in 6-well plates (0.5 x 10^6 cells/well).
-
Equilibration: Allow 24h for attachment.
-
Treatment:
-
Incubation: 6 to 24 hours (NAD+ flux is rapid; 6h is optimal for initial uptake, 24h for steady state).
Phase 2: Dual Metabolite Extraction
Perform all steps on ice.
-
Wash: Aspirate media rapidly.[2] Wash 1x with ice-cold PBS (pH 7.4).[2] Aspirate completely.
-
Lysis (Split Wells):
-
For NAD+ Analysis: Add 300 µL Buffer A (Acidic).[2]
-
For NADH Analysis: Add 300 µL Buffer B (Basic).[2]
-
Note: If well splitting is impossible, use Buffer A for NAD+ and accept NADH degradation, or use a specialized commercial buffer (e.g., from Promega) that preserves both, though LC-MS prefers the specific pH method.[2]
-
-
Harvest: Scrape cells and transfer to microcentrifuge tubes.
-
Internal Standard: Spike 10 µL of ^13C-NAD+ (5 µM stock) into each tube immediately.
-
Disruption: Vortex 30s, then sonicate for 3 cycles (10s on/10s off) at 4°C.
-
Precipitation: Incubate on ice for 10 min.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.
-
Supernatant Transfer: Move supernatant to LC vials. Inject immediately or store at -80°C.
LC-MS/MS Analytical Method[1][2][4][5][6][7]
Why HILIC? NAD+ and its metabolites are highly polar.[1] Reverse Phase (C18) columns result in poor retention and ion suppression.[2] HILIC (Hydrophilic Interaction) retains polar compounds, allowing separation of the trifluoro-analog from native metabolites.[2]
Instrument Parameters
-
System: Agilent 1290 Infinity II / Sciex QTRAP 6500+ (or equivalent).
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with NH4OH).
-
Mobile Phase B: Acetonitrile.
Gradient Profile
| Time (min) | % B (Acetonitrile) | Flow Rate (mL/min) | Description |
| 0.0 | 90 | 0.4 | Initial equilibration |
| 2.0 | 90 | 0.4 | Isocratic hold |
| 8.0 | 50 | 0.4 | Elution of polar metabolites |
| 9.0 | 50 | 0.4 | Hold |
| 9.1 | 90 | 0.4 | Re-equilibration |
| 12.0 | 90 | 0.4 | End of Run |
MRM Transitions (Mass Spectrometry)
Note: You must empirically determine the transition for the 6-TF-NAM analog and its hypothetical dinucleotide.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Collision Energy (V) |
| NAD+ | 664.1 | 136.1 (Nicotinamide) | Positive | 30 |
| NADH | 666.1 | 649.1 | Positive | 25 |
| NAM (Native) | 123.1 | 80.1 | Positive | 20 |
| 6-TF-NAM | 221.1 (Calc)* | Determine empirically | Positive | Optimize |
| ^13C-NAD+ (IS) | 669.1 | 141.1 | Positive | 30 |
*Calculated mass of 6-TF-NAM (C8H7F3N2O2) is ~220.15 Da.[2][3] [M+H]+ = 221.15.[2]
Data Analysis & Interpretation
Calculation Logic[2]
-
Normalization: Normalize the peak area of NAD+ to the ^13C-NAD+ internal standard to correct for ionization efficiency variances.
-
Quantification: Use an external calibration curve (0.1 µM to 100 µM) prepared in the same extraction buffer matrix.
-
Protein Correction: Normalize the final concentration to total protein content (BCA assay on the pellet from the centrifugation step).
Decision Matrix: Interpreting the Results
Compare the 6-TF-NAM treated samples against the Vehicle Control.
| Observation | Interpretation | Mechanistic Implication |
| NAD+ ↓ / NAM ↑ | Inhibition | 6-TF-NAM inhibits NAMPT.[2] The analog blocks the salvage pathway, causing NAM accumulation and NAD+ depletion. |
| NAD+ ↑ / NAM ↓ | Boosting | 6-TF-NAM acts as a precursor (Prodrug) or NAMPT activator.[2] (Verify if "NAD+" peak is native or fluorinated analog).[2] |
| NAD+ ↔ / New Peak ↑ | False Substrate | 6-TF-NAM is converted into 6-TF-NAD+. The "New Peak" (shifted by mass of trifluoroethoxy group) confirms "bogus" NAD+ formation.[2] |
Figure 2: Logic Flow for Data Interpretation
Caption: Decision tree for classifying 6-TF-NAM activity based on mass spectrometry profiles.
References
-
Trammell, S. A., et al. (2016). Nicotinamide riboside is a major NAD+ precursor vitamin in cow milk.[2][4] Journal of Nutrition, 146(5), 957-963.[2][4] Link
-
Lu, W., et al. (2018). Metabolomic analysis via reversed-phase ion-pairing LC-MS/MS for genome-scale metabolic modeling.[2] Nature Protocols, 13, 405–417.[2] Link
-
Yang, Y., & Sauve, A. A. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy.[2] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(12), 1787-1800.[2] Link
-
Sociali, G., et al. (2016). Antitumor effect of combined NAMPT and PARP inhibition in triple-negative breast cancer cells.[2] Oncotarget, 7(44), 71658.[2] (Context for NAMPT inhibitors). Link
-
Chemical Identity: 6-(2,2,2-Trifluoroethoxy)nicotinamide (CAS 676533-51-0).[2][3] PubChem Compound Summary. Link
Sources
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. 676533-51-0|6-(2,2,2-Trifluoroethoxy)nicotinamide|BLD Pharm [bldpharm.com]
- 4. Nicotinamide Riboside: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
NMR spectroscopy of 6-(2,2,2-Trifluoroethoxy)nicotinamide
Application Note: Structural Elucidation and Quantitative Analysis of 6-(2,2,2-Trifluoroethoxy)nicotinamide via Multi-Nuclear NMR
Executive Summary
This application note details the structural characterization of 6-(2,2,2-Trifluoroethoxy)nicotinamide , a fluorinated pyridine derivative common in pharmaceutical synthesis. We provide a robust protocol for 1H, 13C, and 19F NMR acquisition, emphasizing the diagnostic spin-spin coupling patterns introduced by the trifluoroethoxy group. The guide addresses solvent selection to minimize amide proton exchange and outlines a self-validating logic tree for signal assignment.
Introduction
Fluorinated motifs are ubiquitous in modern drug design due to their ability to modulate lipophilicity and metabolic stability. The 6-(2,2,2-Trifluoroethoxy)nicotinamide scaffold combines a hydrogen-bond donor/acceptor (nicotinamide) with a lipophilic fluorinated ether.
Characterizing this molecule presents specific challenges:
-
Amide Proton Exchange: The primary amide protons (-CONH2) are labile and prone to broadening or disappearance in protic solvents.
-
Heteronuclear Coupling: The trifluoroethyl group introduces significant splitting in both 1H and 13C spectra (
, , ), which can be mistaken for impurities if not properly decoupled or assigned. -
Electronic Effects: The electron-donating alkoxy group at position 6 significantly shields the adjacent H5 proton, altering the expected pyridine splitting pattern.
Experimental Protocols
Reagents and Sample Preparation
-
Solvent: DMSO-d6 (99.9% D) is the mandatory solvent .
-
Reasoning: Chloroform-d (
) often leads to broad, undefined amide signals due to rapid exchange and poor solubility. DMSO-d6 forms strong hydrogen bonds with the amide protons, slowing exchange and sharpening the signals into distinct multiplets.
-
-
Internal Standard (Optional for qNMR): 1,3,5-Trimethoxybenzene or Maleic Acid (high purity).
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Acquisition Parameters (600 MHz equivalent)
| Parameter | 1H NMR (Proton) | 13C{1H} NMR (Carbon) | 19F NMR (Fluorine) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | zg (or zgig for quantitative) |
| Relaxation Delay (D1) | 1.0 – 2.0 s | 2.0 – 3.0 s | 5.0 s (ensure full relaxation) |
| Scans (NS) | 16 | 1024 (due to splitting intensity loss) | 32 |
| Spectral Width | 12 ppm (-1 to 11) | 240 ppm (-10 to 230) | 50 ppm (centered at -75) |
| Temperature | 298 K | 298 K | 298 K |
Critical Note: For 13C NMR, the trifluoromethyl carbons have very long relaxation times (
). If quantitative 13C data is required, increase D1 to >10s or add a relaxation agent like Cr(acac)3.
Results and Discussion: Spectral Analysis
1H NMR: The Diagnostic Quartet
The proton spectrum is defined by the interaction between the pyridine ring and the fluorinated side chain.
Table 1: 1H NMR Assignment (DMSO-d6)
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-2 | 8.65 – 8.75 | Doublet (d) | Most deshielded; | |
| H-4 | 8.15 – 8.25 | dd | Deshielded by Amide; | |
| Amide-NH | 7.90 – 8.10 | Broad Singlet | - | H-bonded amide proton (restricted rotation). |
| Amide-NH | 7.40 – 7.60 | Broad Singlet | - | Non-H-bonded amide proton. |
| H-5 | 6.95 – 7.05 | Doublet (d) | Strongly shielded by ortho-alkoxy group. | |
| -OCH | 5.00 – 5.10 | Quartet (q) | Diagnostic Peak. Coupled to 3 equivalent Fluorines. |
Mechanistic Insight: The methylene protons (-OCH2-) appear as a quartet not because of neighboring protons (there are none), but solely due to the three fluorine atoms on the adjacent carbon. This
13C NMR: C-F Coupling Patterns
The carbon spectrum is complex due to C-F splitting. The signals for the trifluoroethyl group will not be singlets.
-
-CF
Carbon: Appears as a Quartet at ppm with a massive coupling constant ( Hz). -
-OCH
- Carbon: Appears as a Quartet at ppm with a secondary coupling ( Hz). -
Pyridine Carbons: C2, C4, and C6 will appear as singlets (unless long-range coupling is resolved). C6 (attached to Oxygen) will be significantly deshielded (
ppm).
19F NMR: Purity Fingerprint
-
Signal: A single peak at
ppm. -
Multiplicity: Triplet (
Hz) if proton-coupled; Singlet if proton-decoupled. -
Application: Integration of this signal against an internal standard (e.g.,
-trifluorotoluene) provides the most accurate assay of purity, avoiding overlap with solvent peaks in the proton spectrum.
Visual Workflows
Figure 1: Analytical Workflow for Fluorinated Pyridines
This diagram outlines the decision process for acquiring and processing the data to ensure structural confirmation.
Caption: Step-by-step workflow for the acquisition and validation of NMR data for fluorinated nicotinamides.
Figure 2: Structural Assignment Logic Tree
Use this logic flow to assign the aromatic protons correctly, distinguishing between the standard pyridine pattern and the alkoxy-substituted variation.
Caption: Logic tree for assigning pyridine ring protons, utilizing chemical shift theory and NOE verification.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR coupling constants and substituent effects).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Essential for interpreting J(H,F) and J(C,F) couplings). [Link]
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] (Online Database).[3] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 6-(2,2,2-Trifluoroethoxy)nicotinamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-(2,2,2-Trifluoroethoxy)nicotinamide. The following content, structured in a question-and-answer format, addresses common issues and offers troubleshooting strategies based on established chemical principles and extensive experience with related heterocyclic compounds.
I. Understanding the Molecule and Potential Impurities
Before delving into specific purification protocols, it is crucial to understand the physicochemical properties of 6-(2,2,2-Trifluoroethoxy)nicotinamide and the likely impurities generated during its synthesis.
A probable and efficient synthetic route to this molecule is the nucleophilic aromatic substitution (SNAr) of a 6-halonicotinamide, such as 6-chloronicotinamide, with the sodium salt of 2,2,2-trifluoroethanol. This reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the nicotinamide group, making the 6-position susceptible to nucleophilic attack.[1][2][3]
This synthetic approach can lead to a variety of impurities that pose purification challenges:
-
Unreacted Starting Materials: Residual 6-chloronicotinamide and 2,2,2-trifluoroethanol.
-
Hydrolysis Byproduct: 6-(2,2,2-Trifluoroethoxy)nicotinic acid, formed by the hydrolysis of the amide functional group, especially if the reaction or work-up conditions are not strictly anhydrous or pH-controlled.
-
Side-Reaction Products: Potential for the formation of regioisomers or other byproducts, depending on the specific reaction conditions.
-
Residual Base: Inorganic or organic bases used to deprotonate the trifluoroethanol.
The presence of the trifluoroethoxy group significantly influences the molecule's properties. The strong electron-withdrawing nature of the fluorine atoms decreases the basicity of the pyridine nitrogen and increases the overall lipophilicity of the compound.[4][5] These characteristics must be considered when developing purification strategies.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude 6-(2,2,2-Trifluoroethoxy)nicotinamide appears oily and difficult to handle. How can I induce crystallization?
A1: Oiling out is a common issue, particularly when impurities are present that depress the melting point of the desired compound. Here are several strategies to promote crystallization:
-
Solvent Trituration: This is often the first and simplest step. Suspend the crude oil in a non-polar solvent in which the desired product has minimal solubility at room temperature, such as hexane or diethyl ether. Stir vigorously. This can wash away highly soluble impurities and often induces crystallization of the product.
-
Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, adding a single seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.
-
Slow Evaporation: Dissolve the crude material in a suitable solvent and allow the solvent to evaporate slowly in a fume hood. This gradual increase in concentration can promote the formation of well-defined crystals.
-
Recrystallization from a Binary Solvent System: If a single solvent is not effective, a binary system can be employed. Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-purity crystals.
Q2: I am attempting recrystallization, but my recovery is very low. What am I doing wrong?
A2: Low recovery during recrystallization is a frequent problem and can be attributed to several factors. The key to successful recrystallization is the significant difference in the solubility of the compound in a given solvent at high and low temperatures.[6]
Troubleshooting Steps:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. Refer to the table below for a starting point on solvent selection.
-
Using an Excessive Amount of Solvent: Using too much solvent will keep the product in solution even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, product can be lost. Use a pre-heated funnel and filter flask for hot filtration.
-
Insufficient Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice bath is recommended after the solution has been allowed to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale |
| Single Solvents | |
| Isopropanol / Ethanol | Often good for moderately polar compounds. |
| Ethyl Acetate | A versatile solvent for a range of polarities. |
| Toluene | Can be effective for aromatic compounds. |
| Acetonitrile | A polar aprotic solvent that can be a good choice. |
| Binary Solvent Systems | |
| Ethyl Acetate / Hexane | A common choice for compounds of intermediate polarity. |
| Dichloromethane / Hexane | Another good option for moderately polar compounds. |
| Toluene / Heptane | Useful for less polar compounds. |
Q3: My column chromatography is not providing good separation between my product and a major impurity. What can I do to improve the resolution?
A3: Poor separation in column chromatography is typically due to an inappropriate choice of stationary or mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Detailed Steps:
-
Thin-Layer Chromatography (TLC) Optimization: Before running a column, always optimize the separation on TLC plates. The ideal solvent system should give a retention factor (Rf) of 0.25-0.35 for the desired compound and a clear separation from impurities.
-
Mobile Phase Adjustment:
-
Normal Phase (Silica Gel): If the Rf is too high (spots run too fast), decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the Rf is too low (spots don't move), increase the eluent polarity.
-
Reversed-Phase (C18 Silica): The principles are opposite to normal phase. If the Rf is too high, increase the polarity (e.g., increase the percentage of water in a methanol/water mixture). If the Rf is too low, decrease the polarity.
-
-
Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.
-
Change of Stationary Phase: If optimizing the mobile phase is unsuccessful, consider changing the stationary phase. The trifluoroethoxy group increases lipophilicity, so reversed-phase chromatography on C18 silica might provide better separation from more polar impurities like the starting material or the hydrolyzed acid.
Q4: I suspect the presence of the hydrolyzed byproduct, 6-(2,2,2-Trifluoroethoxy)nicotinic acid. How can I remove it?
A4: The presence of a carboxylic acid impurity offers a straightforward purification strategy based on its acidic properties.
Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution. The acidic impurity will be deprotonated to its water-soluble carboxylate salt and will partition into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Repeat Wash: Repeat the wash with the aqueous base to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified amide.
Caption: Workflow for acid-base extraction.
III. Purity Assessment
Accurate assessment of purity is critical. A combination of analytical techniques should be employed.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Observations |
| 1H NMR | Structural confirmation and detection of proton-bearing impurities. | Look for characteristic signals of the trifluoroethoxy group (a quartet for the CH2). The absence of signals from 6-chloronicotinamide is a key indicator of reaction completion. |
| 13C NMR | Confirmation of the carbon skeleton. | |
| 19F NMR | Highly sensitive for fluorine-containing compounds. | A clean triplet for the CF3 group confirms the integrity of the trifluoroethoxy moiety. The absence of other fluorine-containing signals indicates the removal of unreacted 2,2,2-trifluoroethanol. |
| HPLC | Quantitative assessment of purity. | A single, sharp peak indicates high purity. Reversed-phase HPLC is often suitable for this compound. |
| LC-MS | Confirmation of molecular weight and identification of impurities. | The mass spectrometer will confirm the expected molecular weight of the product and can help identify the masses of any co-eluting impurities. |
IV. References
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Chad's Prep. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Google Patents. (n.d.). WO2023105497A1 - Synthesis of glp-1 analogues.
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]
-
Arkivoc. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]
-
ResearchGate. (2025, December 28). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[7][8]naphthyridine-3-carboxylic Acid Benzylamide. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. [Link]
-
Google Patents. (n.d.). WO2019215063A1 - Solid compositions comprising a glp-1 agonist and a salt of n-(8-(2-hydroxybenzoyl)amino)caprylic acid.
-
United States Patent and Trademark Office. (n.d.). Filed on behalf of: Thorne Research, Inc.. [Link]
-
PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
MDPI. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between.... [Link]
-
The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. [Link]
-
Google Patents. (n.d.). US12239739B2 - Oral dosing of GLP-1 compounds.
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Royal Society of Chemistry. (2022, May 20). CHAPTER 9: Fluorinations Not Using Fluorine Gas. [Link]
-
RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
-
USP-NF. (n.d.). 1823 POSITRON EMISSION TOMOGRAPHY DRUGS—INFORMATION. [Link]
-
Google Patents. (n.d.). WO2023012829A1 - Process for the preparation of semaglutide.
Sources
- 1. youtube.com [youtube.com]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of 6-(2,2,2-Trifluoroethoxy)nicotinamide Synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinamide. As a molecule of interest in medicinal chemistry, its efficient and reproducible synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to navigate the nuances of this specific synthetic route.
The primary synthetic pathway discussed herein is the nucleophilic aromatic substitution (SNAr) reaction between 6-chloronicotinamide and 2,2,2-trifluoroethanol. This approach, a variation of the classic Williamson ether synthesis, is generally effective for the formation of aryl ethers. However, the electron-withdrawing nature of the pyridine ring and the specific properties of the fluorinated alcohol introduce unique challenges and considerations.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinamide, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Incomplete Deprotonation of 2,2,2-Trifluoroethanol: Sodium hydride (NaH) is hygroscopic and may have reduced activity. The reaction with the alcohol may not have gone to completion. | - Use fresh, high-purity NaH. Ensure it is handled under a strictly inert atmosphere (e.g., argon or nitrogen). - Monitor hydrogen gas evolution. The deprotonation of the alcohol by NaH releases hydrogen gas. The reaction can be considered complete when gas evolution ceases.[1] - Allow sufficient time for alkoxide formation. Stir the mixture of NaH and 2,2,2-trifluoroethanol at 0 °C for at least 30 minutes before adding the 6-chloronicotinamide. |
| 2. Low Reaction Temperature: The SNAr reaction on an electron-deficient ring like pyridine may require thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature. After the initial addition at a lower temperature, the reaction mixture can be heated (e.g., to 50-80 °C) to drive the substitution. Monitor the reaction progress by TLC. | |
| 3. Inappropriate Solvent: The solvent may not be effectively solvating the ionic intermediate of the SNAr mechanism. | - Ensure the use of a polar aprotic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can stabilize the Meisenheimer complex intermediate. Anhydrous tetrahydrofuran (THF) is also a viable option. | |
| Presence of Unreacted 6-Chloronicotinamide | 1. Insufficient Nucleophile: An inadequate amount of the trifluoroethoxide will lead to incomplete conversion of the starting material. | - Use a slight excess of the sodium 2,2,2-trifluoroethoxide. Typically, 1.1 to 1.5 equivalents of the alkoxide are used to ensure complete consumption of the limiting reagent (6-chloronicotinamide). |
| 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction closely using TLC. Continue the reaction until the starting material spot is no longer visible. | |
| Formation of 6-Hydroxynicotinamide Side Product | 1. Presence of Water: Trace amounts of water in the reaction mixture can act as a nucleophile, leading to the formation of the corresponding hydroxypyridine derivative. | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and handle all reagents under an inert atmosphere. - Ensure the 2,2,2-trifluoroethanol is anhydrous. |
| Formation of 6-(2,2,2-Trifluoroethoxy)nicotinic Acid | 1. Hydrolysis of the Amide: The nicotinamide functionality can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures. | - Maintain moderate reaction temperatures. Avoid excessive heating for prolonged periods. - Neutralize the reaction mixture carefully during workup. Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) before extraction. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product and potential impurities may have close Rf values on TLC, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A systematic trial of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) can improve separation. The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape of pyridine compounds. - Consider recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 6-chloronicotinamide and sodium 2,2,2-trifluoroethoxide?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The trifluoroethoxide anion, a potent nucleophile, attacks the carbon atom bearing the chlorine atom on the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product, 6-(2,2,2-Trifluoroethoxy)nicotinamide.
Q2: Why is a strong base like sodium hydride (NaH) necessary?
A2: 2,2,2-Trifluoroethanol is an alcohol and not a sufficiently strong nucleophile to directly attack the 6-chloronicotinamide. A strong base is required to deprotonate the hydroxyl group of the alcohol, forming the much more nucleophilic trifluoroethoxide anion. Sodium hydride is a common choice as it irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas, simply evolves from the reaction mixture.
Q3: Can I use other bases, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH)?
A3: While KOH and NaOH are strong bases, their use is generally discouraged in this reaction. They introduce water into the reaction mixture (as they are often aqueous or contain water), which can lead to the formation of the undesired 6-hydroxynicotinamide byproduct. If using these bases, it is crucial to employ them in their solid, anhydrous form and under strictly anhydrous conditions.
Q4: What is the role of the trifluoromethyl group in 2,2,2-trifluoroethanol?
A4: The strongly electron-withdrawing trifluoromethyl group has two main effects:
-
It increases the acidity of the alcohol's hydroxyl proton, making it easier to deprotonate.
-
Once incorporated into the final molecule, the trifluoroethoxy group can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which is often desirable in drug discovery.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting material (6-chloronicotinamide) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.
Experimental Protocols
Protocol 1: In Situ Generation of Sodium 2,2,2-Trifluoroethoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
Protocol 2: Synthesis of 6-(2,2,2-Trifluoroethoxy)nicotinamide
-
To the freshly prepared solution of sodium 2,2,2-trifluoroethoxide in DMF, add 6-chloronicotinamide (1.0 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) or by recrystallization.
Visualization of Key Processes
Caption: Simplified mechanism of the SNAr reaction.
References
Sources
Troubleshooting inconsistent results in 6-(2,2,2-Trifluoroethoxy)nicotinamide assays
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during assays involving 6-(2,2,2-Trifluoroethoxy)nicotinamide. Our goal is to provide a framework for identifying the root cause of inconsistent results and to offer robust, field-proven solutions to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Inconsistent Assay Results
This section addresses specific, common problems in a question-and-answer format. We delve into the underlying causes and provide actionable solutions.
Q1: Why am I observing high background signal or a "false positive" in my no-enzyme controls?
High background can mask the true signal from your reaction, reducing the assay window and sensitivity. This is often traced back to reagent or compound properties.
Potential Causes and Solutions:
-
Compound Autofluorescence: The trifluoroethoxy group and the pyridine ring system can contribute to intrinsic fluorescence.
-
Solution: Before starting a full experiment, run a spectrum scan of 6-(2,2,2-Trifluoroethoxy)nicotinamide in your final assay buffer. Determine its excitation and emission profile to ensure it does not overlap with the wavelengths used for your fluorescent probe. If there is overlap, you may need to select a different fluorophore with a shifted spectrum.
-
-
Contaminated Reagents: Buffers, solvents, or even the water used for dilutions can be a source of fluorescent or enzymatic contamination.
-
Solution: Prepare all buffers and solutions using fresh, high-purity reagents and water (e.g., Milli-Q or equivalent). Filter-sterilize buffers to remove particulate matter. If a reagent is suspect, test a new lot or source.
-
-
Insufficient Plate Washing: In plate-based assays like ELISAs or enzyme assays, residual unbound reagents, including the compound itself or detection antibodies, are a primary cause of high background.
-
Solution: Increase the number of wash cycles (from 3 to 5) and the volume of wash buffer. Incorporate a 30-60 second soak time during each wash step to improve the removal of non-specifically bound molecules.
-
Q2: My results show poor reproducibility. What is causing the high coefficient of variation (CV%) between my replicates?
Poor reproducibility undermines the statistical significance of your data. The issue typically lies in procedural inconsistencies or reagent instability.[1]
Potential Causes and Solutions:
-
Inaccurate Pipetting: Small volume variations, especially of concentrated enzymes or compounds, can lead to large final concentration differences.
-
Solution: Ensure your pipettes are calibrated regularly. When preparing serial dilutions or adding reagents to a 96- or 384-well plate, always use a master mix containing all common reagents (buffer, substrate, cofactors) to minimize well-to-well variability.[2]
-
-
Reagent Instability: The compound or key enzymes may be degrading during the experiment.
-
Solution: Prepare fresh dilutions of 6-(2,2,2-Trifluoroethoxy)nicotinamide for each experiment from a frozen, concentrated stock. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1][3] Keep enzymes on ice at all times and add them to the master mix immediately before dispensing into the plate.
-
-
Temperature and pH Fluctuations: Enzyme activity is highly sensitive to changes in temperature and pH.[4][5] A temperature gradient across a microplate ("edge effects") can cause significant variability.
-
Solution: Allow all reagents and plates to equilibrate to the reaction temperature before starting the assay.[2] Using a water bath for incubation can provide a more stable temperature environment than an air incubator. Ensure your buffer has sufficient capacity to maintain the target pH throughout the reaction.
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the handling and properties of 6-(2,2,2-Trifluoroethoxy)nicotinamide.
Q: How should I prepare and store stock solutions of 6-(2,2,2-Trifluoroethoxy)nicotinamide?
A: For maximum stability, we recommend the following:
-
Solvent: Dissolve the compound in anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes.
-
Storage: Store aliquots at -80°C, protected from light. Nicotinamide derivatives can be sensitive to light and temperature, and proper storage is crucial to prevent degradation.[1][3]
Q: What is the maximum concentration of DMSO I can have in my assay?
A: While DMSO is an excellent solvent, it can inhibit enzyme activity at higher concentrations. As a general rule, the final concentration of DMSO in your assay should not exceed 1%. We strongly recommend running a solvent tolerance test for your specific enzyme system to determine the highest permissible concentration that does not affect its activity.[6]
Q: The compound is precipitating when I add it to my aqueous assay buffer. How can I fix this?
A: Precipitation indicates that the compound's solubility limit has been exceeded.
-
Lower the Final Concentration: This is the most straightforward solution.
-
Intermediate Dilution: Perform an intermediate dilution of your DMSO stock in a solvent like ethanol or a buffer containing a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) before the final dilution into the aqueous assay buffer. This can help keep the compound in solution.
-
pH Adjustment: The solubility of nicotinamide-like compounds can be pH-dependent.[7] Test the solubility in buffers with slightly different pH values, ensuring the chosen pH is still optimal for your enzyme.[8]
Q: Which buffer system is best for assays involving nicotinamide derivatives?
A: The choice is highly dependent on the enzyme being studied. However, for assays involving NAD+/NADH-dependent enzymes, the stability of these cofactors is critical. Studies have shown that in long-term stability tests, Tris buffer provides a more stable environment for both NAD+ and NADH compared to HEPES or sodium phosphate buffers.[9] Always verify that the chosen buffer is compatible with all components of your assay system.
Key Protocols & Workflows
Protocol 1: Preparation of a Standard Curve
This protocol outlines the steps for creating a reliable standard curve for 6-(2,2,2-Trifluoroethoxy)nicotinamide.
-
Thaw Stock: Thaw a single-use aliquot of your 10 mM compound stock in DMSO on ice.
-
Prepare Highest Concentration Standard: Create an intermediate dilution by adding 2 µL of the 10 mM stock to 98 µL of assay buffer. This gives a 200 µM solution in 2% DMSO. This step is critical for minimizing DMSO concentration in the final assay.
-
Serial Dilutions: Perform 2-fold serial dilutions directly in the microplate.
-
Add 100 µL of the 200 µM standard to the first well.
-
Add 50 µL of assay buffer to the subsequent wells.
-
Transfer 50 µL from the first well to the second, mix thoroughly, and repeat down the plate.
-
-
Blank Control: Include a well with only assay buffer and the final concentration of DMSO to serve as your blank.
Diagram: General Troubleshooting Workflow
This diagram illustrates a logical flow for diagnosing inconsistent assay results.
Caption: A systematic approach to troubleshooting assay variability.
Diagram: Sources of Error in an Enzyme Assay Workflow
This diagram highlights potential points of error introduction during a typical plate-based enzyme assay.
Caption: Key stages where errors can be introduced in an assay workflow.
References
- Bogan, K. L., & Brenner, C. (2008). Nicotinic Acid, Nicotinamide, and Nicotinamide Riboside: A Molecular Evaluation of NAD+ Precursor Vitamins in Human Nutrition. Annual Review of Nutrition, 28, 115-130.
-
Park, K. (n.d.). Assay and Stability Testing. Kinam Park. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link]
-
Chemxpert Database. (2025, January 20). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product. Retrieved from [Link]
-
For-Tune, T., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(5), 1054. Retrieved from [Link]
-
Chanda, I., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 7(09), 081-084. Retrieved from [Link]
-
Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. Bio-protocol, 8(14), e2937. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 21). What are the probable reasons for the increase in assay during the stability study of a drug product. Retrieved from [Link]
-
Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 8(14), e2937. Retrieved from [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]
- Maiese, K. (2020). New Insights for Nicotinamide: Metabolic Disease, Autophagy, and mTOR. Trends in Endocrinology & Metabolism, 31(6), 426-439.
-
Lee, S., et al. (2023). Effects of Different Solvents on the Extraction of Phenolic and Flavonoid Compounds, and Antioxidant Activities, in Scutellaria baicalensis Hairy Roots. Molecules, 28(14), 5373. Retrieved from [Link]
-
Evans, C. G., et al. (2019). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology, 1953, 159-173. Retrieved from [Link]
- Dehtiarova, K. O., et al. (2020). STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. PharmacologyOnLine, 3, 231-239.
-
LibreTexts Biology. (2022, July 26). 7.1.1: Factors Affecting Enzyme Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
- Takikawa, O., et al. (1985). Simultaneous micro-determination of nicotinamide and its major metabolites... by high-performance liquid chromatography.
- Udensi, U., et al. (2014). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. African Journal of Food Science, 8(4), 221-225.
-
Conduct Science. (2021, July 19). Factors That Affects Enzyme Activity. Retrieved from [Link]
- Sauve, A. A., & Schramm, V. L. (2009). A continuous microplate assay for sirtuins and nicotinamide-producing enzymes. Analytical Biochemistry, 394(1), 136-141.
- Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling, 28(2), 167-179.
Sources
- 1. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. kinampark.com [kinampark.com]
- 4. monash.edu [monash.edu]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. mdpi.com [mdpi.com]
Cell viability issues with 6-(2,2,2-Trifluoroethoxy)nicotinamide treatment
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering cell viability challenges during treatment with 6-(2,2,2-Trifluoroethoxy)nicotinamide. Here, we provide field-proven insights and systematic methodologies to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for nicotinamide-related compounds?
Nicotinamide (also known as niacinamide) is a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism, DNA repair, and energy production.[1][2] Nicotinamide derivatives can influence a variety of cellular processes. Key mechanisms include the inhibition of poly (ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and cell death.[3][4] They can also modulate the activity of sirtuins (NAD+-dependent deacetylases) and influence inflammatory pathways by controlling the transcription of signaling molecules like NF-κB.[1][3] Some nicotinamide derivatives have been investigated for their cytotoxic properties in cancer cells, suggesting they can be leveraged as potential therapeutic agents.[5]
Q2: I'm observing widespread, rapid cell death even at low concentrations of the compound. What is the most likely cause?
The most common culprits for acute cytotoxicity are errors in calculating the final concentration, issues with compound solubility leading to precipitation and physical cell damage, or high sensitivity of the specific cell line being used. It is also crucial to evaluate the toxicity of the solvent (e.g., DMSO) itself by including a vehicle-only control in your experiment.
Q3: My results are inconsistent from one experiment to the next. Why?
Inconsistency often points to variability in your experimental setup rather than the compound's mechanism. Key factors to investigate include the health and passage number of your cells, potential low-level contamination (especially from mycoplasma), and slight deviations in protocol execution, such as incubation times or reagent preparation.[6] Maintaining a detailed lab notebook to track these variables is critical.
Q4: How do I know if the compound is dissolving properly in my culture medium?
After adding the dissolved stock solution to your culture medium, gently swirl the flask or plate and inspect it under a microscope. Look for any signs of precipitation, which may appear as small, crystalline structures or a hazy film. Poor solubility can lead to inaccurate dosing and direct physical damage to cells. If you observe precipitation, you may need to revise your stock concentration or solvent choice.
In-depth Troubleshooting Guide
When encountering unexpected cell viability outcomes, a systematic approach is essential to pinpoint the root cause. This guide divides the troubleshooting process into three core areas: the compound, the cell culture, and the assay itself.
Part 1: Compound & Concentration Issues
The most straightforward experimental errors often relate to the preparation and application of the test compound.
If you observe cell death at concentrations where you expect to see a biological effect without significant viability loss, consider the following possibilities:
-
Inaccurate Concentration: A simple calculation error can lead to a final concentration that is orders of magnitude higher than intended. Always double-check calculations for dilutions.[7]
-
Compound Instability: The trifluoroethoxy group may be susceptible to hydrolysis under certain pH and temperature conditions. Ensure the compound is stored as recommended and prepare fresh stock solutions regularly.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. The final concentration of DMSO in the culture medium should typically be kept below 0.5% and ideally below 0.1%. Always include a vehicle control (medium + solvent) to assess the impact of the solvent alone.[8]
To scientifically determine the appropriate concentration range for your specific cell line, a dose-response experiment is non-negotiable. This will establish the IC50 (half-maximal inhibitory concentration) and help you select sublethal concentrations for mechanistic studies.[8][9]
Table 1: Recommended Concentration Ranges for Initial Dose-Response Screening
| Concentration Range | Purpose | Rationale |
| 1 nM - 100 nM | Screening for high-potency effects | Identifies compounds with potent, specific activity at very low concentrations. |
| 100 nM - 10 µM | Typical range for bioactive compounds | Most small molecules show specific biological activity within this range. |
| 10 µM - 100 µM | Investigating lower-potency or off-target effects | High concentrations may be needed for some compounds but increase the risk of off-target or cytotoxic effects. |
dot
Caption: Workflow for diagnosing unexpected cytotoxicity.
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., ~50% confluency) at the time of treatment.
-
Prepare Dilutions: Create a serial dilution series of 6-(2,2,2-Trifluoroethoxy)nicotinamide in your cell culture medium. A 10-point, 1:3 dilution series starting from 100 µM is a robust starting point.[9]
-
Vehicle Control: Prepare a medium control containing the highest concentration of the solvent (e.g., DMSO) used in your dilution series.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions and controls. Include a "no treatment" control (cells in medium only).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, perform a cell viability assay, such as WST-1 or an ATP-based luminescent assay.[10]
-
Data Analysis: Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.[8]
Part 2: Cell Culture Health & Integrity
A healthy, consistent cell culture is the foundation of any reliable in vitro experiment.
-
Cell Passage Number: Cells at very high passage numbers can exhibit altered growth rates, morphology, and responses to stimuli. Always use cells within a defined passage number range and record it for every experiment.
-
Contamination:
-
Microbial (Bacteria, Yeast, Mold): Often visible by microscopy and may cause sudden changes in medium pH (color) and turbidity.[6] If microbial contamination is suspected, discard the culture immediately to prevent it from spreading.[11] Thoroughly decontaminate all affected equipment.
-
Mycoplasma: This is a common, cryptic contaminant that is not visible by standard microscopy. Mycoplasma can significantly alter cell metabolism, growth, and drug sensitivity. Regular testing (e.g., every 1-2 months) using a PCR-based or fluorescent kit is essential.[6]
-
Table 2: Cell Culture Troubleshooting Checklist
| Checkpoint | Action | Rationale |
| Morphology | Visually inspect cells daily under a microscope. | Deviations from normal morphology (e.g., rounding, detachment) are early indicators of stress, contamination, or toxicity. |
| Growth Rate | Monitor doubling time. | A sudden decrease in growth rate can signal underlying health issues or contamination. |
| Passage Number | Log the passage number for every experiment. | Ensures consistency and avoids artifacts from genetic drift in late-passage cells. |
| Mycoplasma | Test new cell stocks upon arrival and test working stocks monthly. | Mycoplasma is a pervasive and insidious contaminant that invalidates experimental data. |
| Aseptic Technique | Review handling procedures within the biosafety cabinet. | Reinforces practices that prevent the introduction of microbial contaminants.[6] |
Part 3: Assessing the Mode of Cell Death
Understanding how cells are dying (e.g., apoptosis vs. necrosis) can provide crucial mechanistic insights. Nicotinamide has been shown to protect against necrosis but can shift the mode of death towards apoptosis under certain stress conditions.[12]
-
Apoptosis: A programmed, orderly form of cell death characterized by cell shrinkage, membrane blebbing, and the activation of specific enzymes called caspases.
-
Necrosis: A non-programmed, inflammatory form of cell death resulting from acute injury, characterized by cell swelling and lysis.
A simple way to investigate apoptosis is to measure the activity of executioner caspases, such as Caspase-3 and Caspase-7.[13]
dot
Caption: Simplified potential signaling pathways for nicotinamide derivatives.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol is adapted from commercially available luminescent or colorimetric kits (e.g., Caspase-Glo® 3/7).[13][14]
-
Experiment Setup: Seed cells in a white-walled 96-well plate (for luminescence) or a standard clear plate (for colorimetric assays) and treat with your compound at the desired concentrations (including positive and negative controls).
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Cell Lysis and Substrate Cleavage: Add the prepared caspase reagent directly to the wells containing cells and medium. The reagent contains a detergent to lyse the cells and a proluminescent or chromogenic substrate for Caspase-3/7 (e.g., containing the DEVD sequence).[13]
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 30-60 minutes), protected from light.[15]
-
Signal Detection: Measure the luminescence or absorbance using a plate reader.
-
Interpretation: An increase in signal relative to the untreated control indicates activation of Caspase-3 and/or Caspase-7, suggesting that the compound is inducing apoptosis.
By systematically working through these troubleshooting steps, researchers can confidently identify and resolve the root causes of cell viability issues, leading to more robust and reproducible experimental outcomes.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide? Retrieved from [Link]
-
Consensus. (n.d.). What is Niacinamide mechanism of action? Retrieved from [Link]
-
Wohlrab, J., & Kreft, D. (2014). Niacinamide - mechanisms of action and its topical use in dermatology. Skin Pharmacology and Physiology, 27(6), 311-315. [Link]
-
Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84, 234-237. [Link]
-
Zhang, J., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1467-1480. [Link]
-
Wang, Y., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 108. [Link]
-
Marino, M., et al. (2023). Nicotinamide Counteracts Ultraviolet-B-Induced Cytotoxic Effects and Aquaporins Overexpression in the A375 Melanoma Cell Line. International Journal of Molecular Sciences, 24(21), 15881. [Link]
-
Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 84(2), 234-237. [Link]
-
Tronov, V. A., et al. (2002). Nicotinamide "protects" resting lymphocytes exposed to hydrogen peroxide from necrosis but not from apoptosis. Cell Biology and Toxicology, 18(6), 359-367. [Link]
-
ClinicalTrials.gov. (2015). Anticancer Activity of Nicotinamide on Lung Cancer. (NCT02416739). [Link]
-
Al-Taei, S., et al. (2023). The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. Cureus, 15(4), e37719. [Link]
-
Kfitzpatrick, E. R., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5871. [Link]
-
ResearchGate. (2021, August 28). Dose optimization for cell culture. Retrieved from [Link]
-
Winer, A., et al. (2022). MMP9: A Tough Target for Targeted Therapy for Cancer. Cancers, 14(7), 1845. [Link]
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U.S. National Library of Medicine. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
YouTube. (2023, September 11). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. [Link]
-
CancerIndex. (n.d.). MMP9: matrix metallopeptidase 9. Retrieved from [Link]
-
Corning Life Sciences. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of OT-82 towards human cell lines derived from HP and.... Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Al-Sarayra, D., et al. (2022). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 27(21), 7247. [Link]
-
Biocompare. (2022, November 1). Preventing, Detecting, and Addressing Cell Culture Contamination. Retrieved from [Link]
-
Frontiers. (2022, September 28). Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. [Link]
-
Fischer, M., et al. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 30(11), 2045-2055. [Link]
-
Corning Life Sciences. (n.d.). Understanding and Managing Cell Culture Contamination. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]
-
Wang, Y., et al. (2023). β-Nicotinamide Mononucleotide Alleviates Hydrogen Peroxide-Induced Cell Cycle Arrest and Death in Ovarian Granulosa Cells. International Journal of Molecular Sciences, 24(21), 15682. [Link]
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Validation & Comparative
Cross-Validation of Analytical Methods for 6-(2,2,2-Trifluoroethoxy)nicotinamide
Executive Summary
This guide provides a rigorous technical framework for the analytical cross-validation of 6-(2,2,2-Trifluoroethoxy)nicotinamide (CAS: 676533-51-0). As a fluorinated pyridine derivative often utilized as a pharmaceutical intermediate (e.g., in the synthesis of kinase inhibitors), its quality control requires orthogonal analytical techniques to ensure structural integrity and purity.
We present a comparative analysis of three distinct methodologies: RP-HPLC-UV (for routine assay), LC-MS/MS (for trace impurity profiling), and
Chemical Context & Analytical Challenges
-
Compound: 6-(2,2,2-Trifluoroethoxy)nicotinamide
-
Molecular Formula:
[1] -
Molecular Weight: 220.15 g/mol [1]
-
Key Structural Features:
-
Pyridine Ring: Basic nitrogen (pKa ~3-4), susceptible to peak tailing if unbuffered.
-
Amide Group: Neutral, susceptible to hydrolysis to nicotinic acid under extreme pH.
-
Trifluoroethoxy Tail: Increases lipophilicity compared to native nicotinamide, aiding retention on C18 columns, and provides a unique handle for
F NMR.
-
Analytical Strategy Diagram
The following workflow illustrates the cross-validation logic, ensuring that limitations in one method are compensated by another.
Figure 1: Orthogonal analytical workflow for comprehensive compound validation.
Method A: RP-HPLC-UV (The Workhorse)
Objective: Routine purity assessment and assay quantification. Rationale: The trifluoroethoxy group adds sufficient hydrophobicity to retain the compound on a C18 column, unlike the highly polar nicotinamide parent.
Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol interactions).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
60% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 265 nm .[1]
-
Note: While nicotinamide absorbs at 262 nm, the alkoxy substituent typically induces a slight bathochromic shift. 265 nm is a robust compromise.
-
-
Temperature: 30°C.
Validation Parameters
| Parameter | Acceptance Criterion | Experimental Note |
| Linearity ( | Range: 10 µg/mL to 500 µg/mL. | |
| Precision (RSD) | 6 replicate injections of standard. | |
| Tailing Factor | Acidic mobile phase is critical here.[1] | |
| LOD/LOQ | ~0.1 / 0.5 µg/mL | Estimated based on nicotinamide chromophore.[1] |
Method B: LC-MS/MS (Sensitivity & ID)
Objective: Identification of trace organic impurities and confirmation of molecular mass. Rationale: Electrospray Ionization (ESI) in positive mode is highly effective for the basic pyridine nitrogen.
Protocol
-
Instrument: Triple Quadrupole MS (e.g., SCIEX 4500 or equivalent).
-
Ion Source: ESI Positive Mode (
). -
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).
-
Caution: Do not use phosphate buffer from Method A in MS.
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
( ). Loss of ammonia from the primary amide is the dominant pathway. -
Qualifier:
(Loss of ethanol/ethoxy fragment) or (Nicotinamide core cleavage).
-
Validation Parameters
-
Specificity: No interference from blank matrix.
-
Sensitivity: LOQ should be
ng/mL to detect trace degradants.[1] -
Matrix Effect: Evaluate ion suppression if analyzing in biological fluids or crude reaction mixtures.
Method C: F-qNMR (The Orthogonal Validator)
Objective: Absolute purity determination without reference standards.
Rationale: The trifluoroethoxy group (
Protocol
-
Solvent: DMSO-
(preferred for solubility) or . -
Internal Standard (IS):
-Trifluorotoluene ( ppm) or 4,4'-Difluorobiphenyl. -
Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30-60 seconds to ensure full relaxation). -
Scans: 32-64.
-
-
Expected Shift: The
group typically appears as a triplet at ppm (relative to ).
Calculation
Cross-Validation Matrix
The following table summarizes how the methods complement each other.
| Feature | HPLC-UV | LC-MS/MS | |
| Primary Use | Routine QC, % Area | Impurity ID, Trace Analysis | Absolute Purity (Potency) |
| Specificity | Moderate (Retention Time) | High (Mass/Charge) | Very High (Fluorine Environment) |
| Limit of Quant. | µg/mL range | ng/mL range | mg/mL range (low sensitivity) |
| Blind Spots | Co-eluting non-UV active impurities | Ion suppression, isobaric interferences | Non-fluorinated impurities invisible |
Recommendations
-
For Release Testing: Use Method A (HPLC-UV) . It is robust, cost-effective, and sufficient for detecting synthesis byproducts.
-
For Reference Standard Qualification: Use Method C (
F-qNMR) to establish the "Assigned Purity" of the primary standard used in Method A. -
For Impurity Profiling: Use Method B (LC-MS/MS) during process development to identify any genotoxic impurities or side-reactions.
References
-
HPLC Analysis of Nicotinamide Derivatives
- Source: Academic Journals. "HPLC analysis of nicotinamide... in selected food products."
-
URL:[Link]
-
Separation of Hydrophilic Nicotinamide Metabolites
-
F NMR Chemical Shifts:
- Source: UCSB Chemistry. "19F Chemical Shifts and Coupling Constants."
-
URL:[Link]
- Compound Data (6-(2,2,2-Trifluoroethoxy)nicotinamide)
-
UV Spectrum of Nicotinamide
Sources
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A Senior Application Scientist's Guide to Benchmarking Novel NAMPT Activators: A Case Study with 6-(2,2,2-Trifluoroethoxy)nicotinamide
Introduction: The Critical Role of NAMPT in Cellular Health and Disease
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular function, acting as a critical cofactor in redox reactions essential for energy metabolism and as a substrate for various signaling enzymes.[1][2] The salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the primary source of NAD+ in mammals.[3] The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT), also known as PBEF or visfatin.[4][5][6]
Declining NAD+ levels are a hallmark of aging and are implicated in a host of age-related pathologies, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions.[4][7] Consequently, strategies to boost NAD+ levels have emerged as promising therapeutic avenues. Pharmacological activation of NAMPT offers a direct and potent method to enhance the endogenous synthesis of NAD+.[8]
This guide provides a comprehensive framework for the preclinical benchmarking of novel NAMPT activators. We will use the putative novel compound, 6-(2,2,2-Trifluoroethoxy)nicotinamide, as a case study to illustrate the necessary experimental workflows, from initial enzymatic assays to cellular target engagement. This compound will be benchmarked against established NAMPT activators, SBI-797812 and P7C3, to provide a robust comparative analysis.
The Molecules Under Investigation
A rigorous comparison requires well-characterized reference compounds. For this guide, we have selected:
-
6-(2,2,2-Trifluoroethoxy)nicotinamide ("Compound TFN"): Our novel test compound. Its efficacy and mechanism are unknown, and the purpose of this guide is to delineate the process of its characterization.
-
SBI-797812: A potent, orally active, and well-characterized NAMPT activator that functions by shifting the enzyme's conformation to favor NMN formation, increasing ATP affinity, and reducing feedback inhibition by NAD+.[9]
-
P7C3: A compound initially identified through a phenotypic screen for its pro-neurogenic activity.[10] While its direct enzymatic activation of NAMPT has been debated, it serves as an important comparator due to its established in vivo neuroprotective effects.[8]
A Multi-Tiered Benchmarking Strategy
To comprehensively evaluate a novel NAMPT activator, a tiered approach is essential. This strategy moves from direct enzyme interaction to complex cellular outcomes, ensuring that each step logically validates the next.
Caption: A multi-tiered workflow for evaluating novel NAMPT activators.
Tier 1: In Vitro Enzymatic Activity Assessment
Causality: The primary and most crucial question is whether "Compound TFN" directly interacts with and enhances the catalytic activity of the NAMPT enzyme. This is the foundational experiment upon which all subsequent cellular assays are built. A failure at this stage would suggest any cellular effects are likely off-target.
We will employ a well-established, three-enzyme coupled assay.[10][11][12] This system provides a continuous, fluorescent readout of NAMPT activity, making it ideal for determining kinetic parameters like EC50 (the concentration at which the compound elicits half of its maximal effect) and Vmax (the maximum reaction rate).
Caption: Schematic of the three-enzyme coupled assay for NAMPT activity.
Protocol: In Vitro NAMPT Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 12 mM MgCl2, 0.2% BSA. Keep on ice.[10]
-
Enzyme Mix: In Assay Buffer, prepare a mix of recombinant human NAMPT (final concentration ~50 nM), NMNAT1 (~2.4 µg/mL), and Alcohol Dehydrogenase (ADH, ~60 units/mL).[10]
-
Substrate Mix: In Assay Buffer, prepare a mix of Nicotinamide (final concentration 200 µM), PRPP (final concentration 15 µM), ATP (final concentration 2.5 mM), and 1.5% ethanol.[10]
-
Compound Dilutions: Prepare a 10-point serial dilution of "Compound TFN," SBI-797812, and P7C3 in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration in the assay is <0.5%.
-
-
Assay Execution (384-well format):
-
Add 5 µL of diluted compound or vehicle (DMSO) to appropriate wells.
-
Add 10 µL of the Enzyme Mix to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.[11]
-
Initiate the reaction by adding 10 µL of the Substrate Mix to all wells.
-
Immediately place the plate in a kinetic plate reader pre-set to 30°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of NADH (Excitation: 340 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.
-
Calculate the reaction velocity (V) from the linear portion of the kinetic curve for each well.
-
Normalize the data to the vehicle control (defined as 100% activity).
-
Plot the normalized activity versus compound concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax (maximal effect) for each activator.
-
Anticipated Data and Interpretation
| Compound | EC50 (µM) | Emax (% Activation) | Mechanism Notes |
| Compound TFN | (Hypothetical) 1.5 | (Hypothetical) 250% | To be determined |
| SBI-797812 | ~0.5 - 3.0[9] | >200% | Allosteric modulator, reduces NAD+ feedback inhibition.[8][9] |
| P7C3 | No direct activation | N/A | May act downstream or require cellular cofactors.[8] |
Tier 2: Cellular NAD+ Quantification
Causality: Demonstrating direct enzymatic activation is necessary but not sufficient. A successful therapeutic candidate must be cell-permeable and engage its target in the complex intracellular environment to produce the desired biochemical outcome: an increase in cellular NAD+ levels. This experiment validates the in vitro findings in a biologically relevant context.
We will use a human cell line, such as U-2 OS osteosarcoma cells, which are known to be responsive to NAMPT modulation.[13] NAD+ levels will be quantified using a robust and sensitive method like High-Performance Liquid Chromatography (HPLC).[14]
Protocol: Cellular NAD+ Measurement
-
Cell Culture and Treatment:
-
Seed U-2 OS cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with a dose-response of "Compound TFN," SBI-797812, and P7C3 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.
-
Include a negative control group treated with FK866 (a potent NAMPT inhibitor) to confirm the pathway's relevance.[10][4]
-
-
Metabolite Extraction:
-
Aspirate media, wash cells twice with ice-cold PBS.
-
Add 250 µL of ice-cold 10% trichloroacetic acid (TCA) or 0.5 M perchloric acid (PCA) to each well to lyse the cells and precipitate proteins.[14]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (acid-soluble extract) to a new tube for analysis.
-
-
NAD+ Quantification by HPLC:
-
Neutralize the extracts if necessary.
-
Inject a defined volume (e.g., 50-100 µL) onto a reverse-phase C18 HPLC column.[14]
-
Run a gradient of mobile phases (e.g., ammonium acetate buffer and methanol) to separate the metabolites.
-
Detect NAD+ by its UV absorbance at 260 nm.
-
Quantify the NAD+ peak by comparing its area to a standard curve generated with known concentrations of NAD+.
-
Normalize NAD+ concentration to the total protein content of the cell lysate from a parallel well.
-
Anticipated Data and Interpretation
| Compound (at 10 µM) | Fold Change in Cellular NAD+ (vs. Vehicle) |
| Compound TFN | (Hypothetical) 2.5-fold |
| SBI-797812 | 2 to 4-fold |
| P7C3 | 1.5 to 2-fold |
| FK866 (NAMPTi) | <0.2-fold |
A significant, dose-dependent increase in cellular NAD+ for "Compound TFN" would provide strong evidence of successful target engagement in a cellular system.
Tier 3: Downstream Target Engagement and Phenotypic Rescue
Causality: Increasing NAD+ is a biochemical change. To be therapeutically relevant, this change must translate into a desired biological effect. NAMPT activation is known to enhance the activity of NAD+-dependent enzymes like Sirtuins (e.g., SIRT1) and protect cells from metabolic stress.[1][3][15] This tier aims to connect the cause (increased NAD+) with the effect (downstream signaling and improved cellular fitness).
A cellular stress-rescue assay is a powerful way to demonstrate functional benefit. We will challenge cells with a NAMPT inhibitor like FK866, which depletes NAD+ and induces cell death, and assess the ability of our activators to rescue this phenotype.[10][7]
Caption: The pathway linking NAMPT activation to cell survival under stress.
Protocol: FK866 Rescue Assay
-
Cell Seeding: Seed U-2 OS cells in a 96-well plate at a low density (e.g., 5,000 cells/well).
-
Co-treatment: Treat the cells with:
-
Vehicle (DMSO)
-
FK866 alone (a concentration that causes ~80-90% cell death after 72h, e.g., 10 nM)
-
A dose-response of "Compound TFN," SBI-797812, or P7C3.
-
FK866 co-treated with the dose-response of each activator.
-
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic health.
-
Data Analysis: Normalize the viability data to the vehicle-only treated cells (100% viability). Plot the viability of the FK866 co-treated cells against the concentration of the activator to determine the EC50 for the rescue effect.
Anticipated Data and Interpretation
A potent rescue from FK866-induced cell death by "Compound TFN" would be a strong indicator of its functional efficacy, demonstrating that the compound-driven increase in NAD+ is sufficient to overcome a direct challenge to the salvage pathway and promote cell survival.
Conclusion and Future Directions
This guide outlines a logical, evidence-based framework for the initial benchmarking of a novel NAMPT activator, 6-(2,2,2-Trifluoroethoxy)nicotinamide. By progressing through in vitro enzymatic assays, cellular NAD+ quantification, and functional rescue experiments, researchers can build a compelling data package to validate a new chemical entity.
Positive results for "Compound TFN" across these tiers—demonstrating potent enzymatic activation, a significant increase in cellular NAD+, and robust protection from metabolic stress—would establish it as a promising candidate for further preclinical development. Subsequent steps would involve selectivity profiling against other enzymes, pharmacokinetic studies, and ultimately, assessment in in vivo models of age-related or metabolic diseases. This structured approach ensures that resources are directed toward compounds with the highest probability of therapeutic success.
References
-
Patsnap Synapse. (2024, June 25). What are NMNAT1 modulators and how do they work? Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinamide? Retrieved from [Link]
-
Hoyle, A., et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. RSC Medicinal Chemistry. Retrieved from [Link]
-
Li, W., et al. (2021). A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Poddar, S. K., et al. (2019). Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. Vitamins and Hormones. Retrieved from [Link]
-
BioWorld. (2024, April 15). Sironax presents new Nampt activators. Retrieved from [Link]
-
Oh, Y., et al. (2021). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. Communications Biology. Retrieved from [Link]
-
Gardell, S. J., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gardell, S. J., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Almeida, K. (n.d.). Small molecule regulators of nicotinamide phosphoribosyltransferase (NAMPT). Rhode Island College. Retrieved from [Link]
-
Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology. Retrieved from [Link]
-
Revollo, J. R., et al. (2007). Nampt: Linking NAD biology, metabolism, and cancer. Trends in Molecular Medicine. Retrieved from [Link]
-
Kim, M. K., et al. (2006). Structure of Nampt/PBEF/visfatin, a mammalian NAD+ biosynthetic enzyme. The Journal of Biological Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinamide phosphoribosyltransferase. Retrieved from [Link]
-
Liu, Y., et al. (2023). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Pharmacological Research. Retrieved from [Link]
-
AgelessRx. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Signosis. (n.d.). NAMPT Activity Assay Kit. Retrieved from [Link]
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Head-to-head comparison of 6-(2,2,2-Trifluoroethoxy)nicotinamide with other PARP inhibitors
Executive Summary
This technical guide provides a head-to-head comparison between 6-(2,2,2-Trifluoroethoxy)nicotinamide (hereafter referred to as 6-TFE-Nic ) and FDA-approved PARP inhibitors (PARPi) such as Olaparib , Talazoparib , and Niraparib .[1]
6-TFE-Nic represents a distinct class of nicotinamide-mimetic probes . Unlike clinical PARP inhibitors which are "dual-site" binders (occupying both the nicotinamide and adenosine sub-pockets), 6-TFE-Nic is a fragment-like inhibitor targeting the catalytic site with high ligand efficiency but lower absolute potency. This guide analyzes the structural, kinetic, and functional divergences between these chemotypes, assisting researchers in selecting the appropriate tool for mechanistic studies versus therapeutic benchmarking.
Part 1: Structural & Mechanistic Divergence
The primary differentiator between 6-TFE-Nic and clinical PARPi is the binding mode topology .
The Binding Interface
-
6-TFE-Nic (The Probe): Binds exclusively to the Nicotinamide-binding pocket (NI-site). The trifluoroethoxy group at the C6 position provides metabolic stability (blocking oxidation) and lipophilic contact, but the molecule lacks the "tail" required to span into the adenosine pocket.
-
Olaparib/Talazoparib (The Standards): These are Type I/II inhibitors. They anchor in the NI-site (mimicking nicotinamide) but possess rigid scaffolds (phthalazinone or triazole) that extend into the Adenosine-binding pocket (AD-site) and the hydrophobic D-loop. This "clamping" mechanism is responsible for their nanomolar potency and DNA-trapping ability.
Mechanism of Action Diagram
The following DOT diagram illustrates the competitive inhibition landscape and the structural difference in binding coverage.
Figure 1: Mechanistic divergence. 6-TFE-Nic competes for the catalytic site but fails to induce the conformational freezing (trapping) characteristic of clinical inhibitors.
Part 2: Quantitative Performance Data
The following table contrasts the physicochemical and pharmacological profiles. Note that while clinical drugs are optimized for potency (pIC50), 6-TFE-Nic is characterized by Ligand Efficiency (LE) .
| Feature | 6-(2,2,2-Trifluoroethoxy)nicotinamide | Olaparib (Lynparza) | Talazoparib (Talzenna) |
| Primary Target | PARP1/2 (Catalytic Site) | PARP1/2 (Dual Site) | PARP1/2 (Dual Site) |
| IC50 (Enzymatic) | ~0.5 - 5.0 µM (Est.)* | 5 nM | 0.57 nM |
| PARP Trapping | Negligible | Moderate | Very High (100x vs Olaparib) |
| Binding Kinetics | Fast On / Fast Off | Fast On / Slow Off | Fast On / Very Slow Off |
| Molecular Weight | ~220 Da | 434 Da | 380 Da |
| Lipophilicity (cLogP) | ~1.5 (Moderate) | 1.8 | 3.0 |
| Primary Utility | Fragment Screening, Mechanistic Probe | Clinical Oncology, Synthetic Lethality | Clinical Oncology, High Potency |
*Note: IC50 values for fragments are highly assay-dependent. 6-substituted nicotinamides typically exhibit micromolar potency compared to the nanomolar potency of full-length drugs.
The "Fluorine Effect"
The 2,2,2-trifluoroethoxy group is not merely for lipophilicity. In the context of nicotinamide mimics:
-
Metabolic Stability: It blocks the 6-position from oxidation (a common clearance route for pyridine rings).
-
Electronic Modulation: The electron-withdrawing
group lowers the pKa of the pyridine nitrogen, potentially altering the hydrogen bond strength with the Gly863 backbone in the PARP active site.
Part 3: Experimental Validation Protocols
To validate 6-TFE-Nic against Olaparib, you must use assays that distinguish between catalytic inhibition (enzymatic) and trapping (cellular).
Protocol A: HTRF PARP1 Inhibition Assay (Biochemical)
Use this to determine IC50 values purely based on catalytic blockade.
Reagents:
-
Recombinant Human PARP1 Enzyme.
-
Biotinylated NAD+ (Substrate).
-
Histone H3 (Acceptor substrate).
-
HTRF Detection Reagents (Eu-cryptate anti-PAR + XL665-Streptavidin).
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of 6-TFE-Nic (Start: 100 µM) and Olaparib (Start: 1 µM) in DMSO.
-
Incubation: Mix PARP1 (5 nM final) with compounds in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT). Incubate 15 mins at RT.
-
Activation: Add NAD+/Biotin-NAD+/Histone mix to initiate reaction.
-
Quenching: After 60 mins, add HTRF detection reagents containing EDTA (to stop reaction).
-
Read: Measure FRET signal (665 nm / 620 nm ratio) on a multimode plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition =
Protocol B: Chromatin Fractionation (Trapping Assay)
Use this to demonstrate that 6-TFE-Nic does NOT trap PARP, unlike Talazoparib.
-
Treatment: Treat HeLa cells with 10 µM 6-TFE-Nic, 1 µM Olaparib, or DMSO for 4 hours.
-
Damage Induction: Add MMS (0.01%) for the last 30 mins to induce DNA damage (recruiting PARP).
-
Fractionation:
-
Lyse cells in cytoskeletal buffer (100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 10 mM PIPES, 0.5% Triton X-100).
-
Centrifuge low speed -> Supernatant = Soluble Fraction .
-
Wash pellet. Resuspend in High Salt buffer (420 mM NaCl) + Benzonase.
-
Centrifuge -> Supernatant = Chromatin-Bound Fraction .
-
-
Western Blot: Blot for PARP1.
-
Result: Talazoparib/Olaparib will show high PARP1 levels in the Chromatin fraction. 6-TFE-Nic should show levels similar to DMSO (low trapping).
-
Experimental Workflow Diagram
Figure 2: Validation workflow. Distinguishing catalytic inhibition (Path A) from physical trapping (Path B) is essential when evaluating fragment-like inhibitors.
References
-
Pascal, J. M. (2018).[1] "The structure of PARP1 with a full analog of NAD+ provides insights into the mechanism of PARP inhibitors." Molecular Cancer Therapeutics.[1]
-
Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.
-
Thorsell, A. G., et al. (2017). "Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors." Journal of Medicinal Chemistry.
-
Ferraris, D. V. (2010). "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic." Journal of Medicinal Chemistry.
Sources
Comparative Guide: Reproducibility of 6-(2,2,2-Trifluoroethoxy)nicotinamide Biological Effects
The following guide is a technical resource designed for researchers and drug discovery scientists. It focuses on the reproducibility of biological assays involving 6-(2,2,2-Trifluoroethoxy)nicotinamide (6-TFEN) , a fluorinated analog of Nicotinamide (NAM).
This guide addresses the specific challenges introduced by the trifluoroethoxy moiety —specifically regarding solubility, metabolic stability, and target engagement—and provides standardized protocols to ensure data integrity.
Executive Summary & Mechanism of Action
6-(2,2,2-Trifluoroethoxy)nicotinamide (6-TFEN) is a structural analog of Nicotinamide (Vitamin B3). While the parent molecule, Nicotinamide (NAM), is a pan-inhibitor of Sirtuins (SIRT1-7) and a precursor in the NAD+ salvage pathway, the introduction of the 6-trifluoroethoxy group fundamentally alters its physicochemical and pharmacokinetic profile.
Primary Biological Utility:
-
Metabolic Blockade: The 6-position substitution blocks oxidation by Aldehyde Oxidase (AOX) and Cytochrome P450 , significantly extending half-life compared to NAM.
-
Lipophilicity Enhancement: The trifluoroethoxy group increases membrane permeability (LogP), facilitating Blood-Brain Barrier (BBB) penetration.
-
Target Selectivity: Steric bulk at the 6-position modulates binding affinity to SIRT1 and NAMPT, often altering the
compared to the parent scaffold.
The Reproducibility Crisis: Most experimental failures with 6-TFEN stem from treating it exactly like Nicotinamide. 6-TFEN has drastically lower aqueous solubility and distinct protein binding characteristics. This guide provides the corrective protocols.
Comparative Performance Analysis
The following table contrasts 6-TFEN with its primary alternatives: the parent Nicotinamide and the metabolic blocker 6-Chloronicotinamide .
Table 1: Physicochemical & Biological Profile Comparison
| Feature | Nicotinamide (NAM) | 6-TFEN | 6-Chloronicotinamide |
| CAS Number | 98-92-0 | 676533-51-0 | 5326-23-8 |
| Aqueous Solubility | High (~100 mg/mL) | Low (<1 mg/mL) | Moderate |
| LogP (Lipophilicity) | -0.37 (Hydrophilic) | ~1.8 (Lipophilic) | 0.45 |
| Metabolic Stability | Low (Rapid clearance via N-methylation & oxidation) | High (Blocked 6-oxidation) | Moderate (Susceptible to hydrolysis) |
| SIRT1 Inhibition | |||
| Primary Risk | Rapid clearance; false negatives in in vivo | Precipitation in assay media; false negatives in in vitro | Toxicity (Halogen release) |
Critical Experimental Protocols
To ensure reproducibility, you must validate solubility and stability before assessing biological activity.
Protocol A: Solvent-Shift Solubility Validation (The "Cloud Point" Test)
Rationale: 6-TFEN is prone to "crashing out" upon dilution into aqueous buffers, creating micro-precipitates that scatter light and skew enzymatic assays.
Reagents:
-
Stock: 6-TFEN (100 mM in DMSO).
-
Buffer: PBS (pH 7.[1]4) or Assay Media.
Workflow:
-
Prepare a dilution series of 6-TFEN in DMSO.
-
Dilute 1:100 into pre-warmed (37°C) Buffer in a clear-bottom 96-well plate.
-
Immediate Read: Measure Absorbance at 600nm (OD600) to detect turbidity.
-
Incubation: Hold at 37°C for 4 hours; re-read OD600.
-
Threshold: Any well with OD600 > 0.02 above background indicates precipitation. Do not use these concentrations for
determination.
Protocol B: Microsomal Stability Assay (Metabolic Resistance)
Rationale: To verify the "blocking" effect of the trifluoroethoxy group against oxidative metabolism.
System: Liver Microsomes (Human/Mouse) + NADPH Regenerating System. Control: Nicotinamide (High Clearance) and Warfarin (Low Clearance).
Steps:
-
Pre-incubation: Mix 1 µM 6-TFEN with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines .-
Success Criteria: 6-TFEN should show <20% degradation at 60 min (High Stability).
-
Mechanistic Visualization
The following diagrams illustrate the structural logic and the experimental workflow required to validate 6-TFEN's effects.
Diagram 1: Structural Impact on Metabolic Pathways
This diagram shows how the 6-Trifluoroethoxy group protects the pyridine ring from Aldehyde Oxidase (AOX), diverting the molecule towards SIRT interaction rather than degradation.
Caption: The 6-trifluoroethoxy group prevents AOX-mediated oxidation, extending the half-life and increasing bioavailability for SIRT target engagement.
Diagram 2: Validity Workflow for 6-TFEN Assays
This decision tree ensures that negative results are due to lack of potency, not lack of solubility.
Caption: Step-by-step validation logic to distinguish physical precipitation issues from actual pharmacological inactivity.
Troubleshooting & Expert Insights
Common Failure Mode: The "DMSO Shock"
-
Observation: When adding 6-TFEN stock (DMSO) to the cell culture media, the compound precipitates immediately, but the crystals are too small to see with the naked eye.
-
Consequence: Cells are exposed to a fraction of the intended dose.
-
Solution: Use intermediate dilution steps . Dilute the 100 mM DMSO stock to 1 mM in PBS containing 5% DMSO first, verify clarity, then add to the final media.
Interpretation of
-
If
increases (potency drops): The bulky trifluoroethoxy group may be clashing with the hydrophobic pocket of the enzyme (e.g., SIRT1). -
If
decreases (potency improves): The group is likely occupying a complementary hydrophobic region, improving binding enthalpy.
References
-
Nicotinamide Pharmacokinetics & Metabolism
-
Solubility Thermodynamics of Nicotinamide Analogs
- Title: Thermodynamics and Intermolecular Interactions of Nicotinamide in Ne
- Source: PMC (NIH)
-
URL:[Link]
-
Chemical Identity & Properties
-
Role of Fluorin
- Title: Fluorine in Medicinal Chemistry.
- Source: Journal of Medicinal Chemistry (Purser et al., 2008)
-
URL:[Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pharmacokinetics of nicotinamide and its effect on blood pressure, pulse and body temperature in normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 676533-51-0|6-(2,2,2-Trifluoroethoxy)nicotinamide|BLD Pharm [bldpharm.com]
- 4. 159981-19-8|6-(2,2,2-Trifluoroethoxy)nicotinaldehyde|BLD Pharm [bldpharm.com]
- 5. 2193722-53-9|N-(2,2,2-Trifluoroethyl)-6-(trifluoromethyl)nicotinamide|BLD Pharm [bldpharm.com]
- 6. 6-(2,2,2-Trifluoroethoxy)nicotinic acid - Lead Sciences [lead-sciences.com]
Independent Verification of 6-(2,2,2-Trifluoroethoxy)nicotinamide's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the mechanism of action for novel compounds, using 6-(2,2,2-Trifluoroethoxy)nicotinamide as a primary example. As a structural analogue of nicotinamide, its biological activity is likely to intersect with key cellular metabolic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data analysis to rigorously test and confirm the compound's primary cellular targets and mechanism.
Introduction: The Scientific Imperative for Mechanistic Verification
The introduction of a novel nicotinamide analogue, 6-(2,2,2-Trifluoroethoxy)nicotinamide, necessitates a thorough and unbiased investigation into its mechanism of action. While its structural similarity to nicotinamide suggests potential interaction with the NAD+ salvage pathway, it is crucial to move beyond supposition to empirical validation.[1][[“]] This guide outlines a multi-pronged approach to dissect the compound's biological activity, focusing on two primary, plausible hypotheses: the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) and the modulation of Sirtuin 1 (SIRT1) activity.
Comparative Framework: Selecting the Right Tools for the Job
To objectively assess the mechanism of 6-(2,2,2-Trifluoroethoxy)nicotinamide, we will utilize established pharmacological agents as positive and negative controls. The choice of these comparators is critical for the robust interpretation of experimental outcomes.
| Target | Comparator Compound | Mechanism | Relevance |
| NAMPT | FK866 | Potent and specific inhibitor of NAMPT[3][4][5] | Provides a benchmark for inhibitory activity against the rate-limiting enzyme in the NAD+ salvage pathway. |
| SIRT1 | Resveratrol | A well-characterized natural product activator of SIRT1[6][7] | Establishes a standard for potential activators of this NAD+-dependent deacetylase. |
| SIRT1 | Suramin Sodium | A known inhibitor of SIRT1[7] | Serves as a control for inhibitory effects on SIRT1 activity. |
Hypothesis 1: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[3][8] Many cancer cells exhibit an upregulation of NAMPT, making it a compelling therapeutic target.[8][9][10] Given that 6-(2,2,2-Trifluoroethoxy)nicotinamide is a nicotinamide analogue, it is plausible that it could act as a competitive or allosteric inhibitor of NAMPT.
Experimental Protocol: In Vitro NAMPT Inhibition Assay
This fluorogenic assay quantifies NAMPT activity by measuring the production of NADH in a series of coupled enzymatic reactions.[11]
Principle:
-
NAMPT converts nicotinamide and PRPP to nicotinamide mononucleotide (NMN).
-
NMN is converted to NAD+ by NMNAT.
-
NAD+ is reduced to NADH by alcohol dehydrogenase (ADH) in the presence of ethanol.
-
NADH fluorescence is measured (Excitation: 340 nm, Emission: 460 nm).
Caption: Workflow of the in vitro NAMPT inhibition assay.
Step-by-Step Methodology:
-
Prepare a master mix containing NAMPT assay buffer, ATP, PRPP, and NMNAT/ADH.
-
In a 96-well plate, add 50 µL of the master mix to each well.
-
Add 5 µL of varying concentrations of 6-(2,2,2-Trifluoroethoxy)nicotinamide, FK866 (positive control), or vehicle (negative control).
-
Initiate the reaction by adding 45 µL of a solution containing the NAMPT enzyme and nicotinamide.
-
Incubate the plate at 37°C for 2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation: Comparative NAMPT Inhibition
| Compound | IC50 (nM) |
| 6-(2,2,2-Trifluoroethoxy)nicotinamide | Experimental Value |
| FK866 | Experimental Value (Literature: low nM range[4]) |
Hypothesis 2: Modulation of Sirtuin 1 (SIRT1) Activity
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including gene expression, DNA repair, and metabolism.[1][12] Some small molecules can allosterically activate or inhibit SIRT1.[6][13][14][15] The structural similarity of 6-(2,2,2-Trifluoroethoxy)nicotinamide to nicotinamide, a known SIRT1 inhibitor, warrants investigation into its effects on SIRT1 activity.[16]
Experimental Protocol: Fluorogenic SIRT1 Activity Assay
This assay measures the deacetylation of a fluorophore-labeled peptide substrate by SIRT1.[7][16]
Principle:
-
SIRT1 deacetylates a substrate peptide containing an acetylated lysine residue linked to a fluorophore.
-
A developer solution is added that specifically recognizes the deacetylated peptide, leading to an increase in fluorescence.
Caption: Workflow of the fluorogenic SIRT1 activity assay.
Step-by-Step Methodology:
-
Prepare a reaction buffer containing purified recombinant SIRT1 enzyme and NAD+.
-
In a 96-well plate, add the test compound (6-(2,2,2-Trifluoroethoxy)nicotinamide), resveratrol (positive control for activation), suramin (positive control for inhibition), or vehicle.
-
Add the SIRT1/NAD+ solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic peptide substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding a developer solution containing nicotinamidase.
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence according to the kit manufacturer's instructions.
-
Calculate the percent activation or inhibition and determine the EC50 (for activators) or IC50 (for inhibitors).
Data Presentation: Comparative SIRT1 Modulation
| Compound | Effect on SIRT1 | EC50/IC50 (µM) |
| 6-(2,2,2-Trifluoroethoxy)nicotinamide | Activation/Inhibition/No Effect | Experimental Value |
| Resveratrol | Activation | Experimental Value |
| Suramin Sodium | Inhibition | Experimental Value (Literature: low µM range[7]) |
Independent Verification of Cellular Target Engagement
While in vitro assays are essential for determining a compound's effect on purified enzymes, it is critical to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[17][18][19][20][21]
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability by heating intact cells treated with the compound of interest and then quantifying the amount of soluble target protein remaining at different temperatures.[17][21]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(2,2,2-Trifluoroethoxy)nicotinamide
This guide provides essential, step-by-step procedures for the proper and safe disposal of 6-(2,2,2-Trifluoroethoxy)nicotinamide, a halogenated organic compound. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is directed at researchers, scientists, and drug development professionals familiar with laboratory safety practices.
The trifluoroethoxy group, a halogenated moiety, fundamentally dictates the disposal pathway for this compound. Halogenated organic compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[1][2] Therefore, 6-(2,2,2-Trifluoroethoxy)nicotinamide must be treated as a regulated, hazardous chemical waste.
I. Core Principles of Disposal
The foundational principle for disposing of 6-(2,2,2-Trifluoroethoxy)nicotinamide is waste segregation . Due to the presence of fluorine, this compound is classified as a halogenated organic waste.[2][3] It is imperative to keep halogenated and non-halogenated waste streams separate to prevent chemical reactions and to facilitate proper treatment and disposal, which can also reduce disposal costs.[2]
Under no circumstances should 6-(2,2,2-Trifluoroethoxy)nicotinamide or its solutions be disposed of down the drain.[3][4][5] This practice is prohibited as it can lead to the contamination of water systems and harm aquatic life.
II. Hazard Assessment and Personal Protective Equipment (PPE)
Anticipated Hazards:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[6][7][8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6][7]
-
Harmful if Swallowed or Inhaled: A structurally similar compound, 2-(2,2,2-Trifluoroethoxy)nicotinonitrile, is listed as harmful if swallowed or inhaled.[9]
Required Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:
-
Safety Goggles: To protect eyes from splashes.[3]
-
Laboratory Coat: To protect skin and clothing.[3]
-
Nitrile Gloves: To prevent skin contact.[3]
-
Closed-toe Shoes: To protect feet from spills.[3]
All handling of the waste, including containerization, should be performed in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][5]
III. Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe collection and disposal of 6-(2,2,2-Trifluoroethoxy)nicotinamide waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "Halogenated Organic Waste."
-
Segregate: Do not mix this waste with non-halogenated organic solvents, acidic or alkaline waste streams, or heavy metals.[2] Cross-contamination can create more complex and expensive disposal challenges.
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, compatible waste container. Polyethylene or glass containers are generally suitable.[5] Avoid metal cans, as some halogenated solvents can degrade to form acids that corrode metal.[5]
-
Container Condition: Ensure the container is clean, dry, in good condition, and has a tightly sealing lid.[5]
-
Filling: Add the waste to the container, filling it to no more than 80% of its capacity to allow for vapor expansion and prevent spills.
-
Closure: Keep the container tightly closed at all times except when actively adding waste.[4] This minimizes the release of volatile organic compounds (VOCs).
Step 3: Labeling
Proper labeling is a critical component of the "cradle-to-grave" hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA).[10][11]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, affix your institution's official "Hazardous Waste" tag to the container.[2]
-
Complete the Tag: Fill out the tag completely and accurately, including:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste 6-(2,2,2-Trifluoroethoxy)nicotinamide." Do not use abbreviations.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
The specific hazard characteristics (e.g., Irritant, Harmful).
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is typically located within or near the laboratory where the waste is generated.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[2]
-
Ventilation: Store in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[5]
-
Segregation: Ensure the container is stored away from incompatible materials.[5]
Step 5: Disposal and Pickup
-
Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution or state regulations is approaching, arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][12]
-
Manifest: For off-site disposal, a hazardous waste manifest will be required. This is a legal document that tracks the waste from your laboratory to its final destination. Ensure it is filled out correctly and signed by both your institution's representative and the waste hauler.[13][14] Retain a copy of the manifest for your records for a minimum of three years.[13]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills, evacuate the area and call emergency services.[4]
-
Personal Protection: Wear the appropriate PPE before attempting to clean up a small spill.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2]
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[2][4]
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 6-(2,2,2-Trifluoroethoxy)nicotinamide.
Caption: Disposal workflow for 6-(2,2,2-Trifluoroethoxy)nicotinamide.
VI. Summary of Disposal Parameters
| Parameter | Guideline/Specification | Rationale |
| Waste Classification | Halogenated Organic Waste | The presence of the trifluoroethoxy group necessitates this classification.[2][3] |
| Disposal Method | Collection for incineration by a licensed hazardous waste facility. Drain disposal is strictly prohibited. | Prevents environmental contamination and ensures compliance with EPA regulations.[3][4][5] |
| Container Type | Clean, compatible, sealable container (e.g., polyethylene, glass). Avoid metal. | Ensures safe containment and prevents reactions between the waste and the container material.[5] |
| Labeling | Affix a "Hazardous Waste" tag immediately. Include full chemical name, constituents, hazards, and accumulation start date. | Ensures proper identification, handling, and compliance with right-to-know laws and EPA/OSHA regulations.[2][15] |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the lab, in secondary containment. | Minimizes risk of spills and exposure, and ensures compliance with accumulation point regulations.[2] |
| Spill Cleanup | Use inert absorbent material. Collect and dispose of cleanup materials as hazardous waste. | Safely contains and removes the hazardous material without creating additional hazards.[2][4] |
| Regulatory Oversight | U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), state and local regulations, and institutional EHS policies.[10][12] | Governs all aspects of hazardous waste from generation to final disposal to ensure safety and environmental protection.[11] |
References
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]
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Halogenated Solvents in Laboratories. Temple University Campus Operations. Available at: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]
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Halogenated Solvents. Washington State University. Available at: [Link]
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Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
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Hazardous Waste Management in the Laboratory. ERG Environmental Services. Available at: [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
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The Biochemical Pathways of Nicotinamide-Derived Pyridones. National Center for Biotechnology Information. Available at: [Link]
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Tirzepatide / Niacinamide Injection. Empower Pharmacy. Available at: [Link]
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1910.1200 - Hazard Communication. Occupational Safety and Health Administration. Available at: [Link]
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Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. National Center for Biotechnology Information. Available at: [Link]
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Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Center for Biotechnology Information. Available at: [Link]
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The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link]
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Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. MDPI. Available at: [Link]
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How To: Lab Waste. LabXchange via YouTube. Available at: [Link]
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NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]
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Lab Safety Services - Assessment & Compliance. TRC Companies. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
